2-Methoxyestradiol-d5
Beschreibung
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i6D2,9D,10D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQDQWUFQDJMK-AGCGVRMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxyestradiol-d5 for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated analog of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). 2-ME2-d5 is a critical tool in the quantitative analysis of 2-ME2, a molecule of significant interest in oncology and other therapeutic areas due to its anti-angiogenic and pro-apoptotic properties. This document details the physicochemical properties of 2-ME2-d5, its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the underlying biological mechanisms of its non-deuterated counterpart, 2-ME2. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and analytical workflows are provided to support researchers, scientists, and drug development professionals in their work with this compound.
Introduction
2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of 17β-estradiol, demonstrating potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities in a variety of cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of microtubule dynamics and the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α).[3] These properties have positioned 2-ME2 as a promising candidate for cancer therapy.
Accurate quantification of 2-ME2 in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and metabolism studies. This compound serves as an ideal internal standard for this purpose. Its five deuterium atoms render it chemically identical to 2-ME2 but with a distinct mass, allowing for precise and accurate quantification by mass spectrometry. This guide will delve into the technical aspects of using this compound in research and development.
Physicochemical and Analytical Properties
The utility of this compound as an internal standard is grounded in its well-defined physical and chemical properties.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its non-deuterated analog, 2-Methoxyestradiol.
| Property | This compound | 2-Methoxyestradiol | Reference |
| Molecular Formula | C₁₉H₂₁D₅O₃ | C₁₉H₂₆O₃ | [4] |
| Molecular Weight | 307.4 g/mol | 302.4 g/mol | [4][5] |
| CAS Number | 358731-34-7 | 362-07-2 | [1] |
| Appearance | Solid | Solid | [5] |
| Melting Point | Not available | 189 - 190 °C | [5] |
| LC-MS/MS Analytical Parameters for 2-ME2 Quantification using 2-ME2-d5 | Value | Reference |
| Ion Transition (m/z) for 2-ME2 | 303.1 → 136.8 | [6] |
| Ion Transition (m/z) for 2-ME2-d5 | 308.1 → 138.8 | [6] |
| Calibration Curve Range | 1 - 100 ng/mL in human plasma | [6] |
| Accuracy | 105 - 108% | [6] |
| Precision | 3.62 - 5.68% | [6] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (with derivatization) | [7] |
| In Vitro Antiproliferative Activity of 2-Methoxyestradiol (IC₅₀ Values) | Cell Line | IC₅₀ (µM) | Reference |
| Breast Cancer | MCF7 | 1.5 | [8] |
| MDA-MB-435 | 1.3 | [8] | |
| MDA-MB-231 | 1.1 | [8] | |
| T47D | 16.92 | [9] | |
| Cervical Cancer | HeLa | 4.53 | [9] |
| Myeloma | Various Cell Lines | 20.8 - 34.1 | [10] |
Synthesis of this compound
The synthesis of this compound involves the introduction of five deuterium atoms into the 2-Methoxyestradiol molecule. While specific, proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated reagents in the final steps of a synthetic route for 2-Methoxyestradiol. One published synthesis of 2-Methoxyestradiol starts from estradiol and involves a key regioselective introduction of an acetyl group at the C-2 position, followed by further modifications.[11] The deuteration is typically achieved through methods such as isotopic exchange reactions or by using deuterated starting materials or reagents in the synthesis process. The goal is to produce a stable, isotopically enriched molecule that retains the chemical properties of the parent compound.
Experimental Protocols
The primary application of this compound is as an internal standard in the quantitative analysis of 2-ME2 in biological matrices by LC-MS/MS.
Detailed Methodology for Quantification of 2-Methoxyestradiol in Human Plasma
This protocol is a composite based on established methodologies.[6][12]
4.1.1. Materials and Reagents
-
2-Methoxyestradiol (analytical standard)
-
This compound (internal standard)
-
Human plasma (drug-free)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
4.1.2. Preparation of Stock and Working Solutions
-
Prepare stock solutions of 2-Methoxyestradiol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 2-Methoxyestradiol by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working solution of the internal standard (this compound) in methanol at a concentration of 100 ng/mL.
4.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.3 mL of human plasma (calibration standard, quality control sample, or unknown sample), add 50 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.1.4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
2-Methoxyestradiol: m/z 303.1 → 136.8
-
This compound: m/z 308.1 → 138.8
-
-
Data Analysis: Use appropriate software to integrate the peak areas of the analyte and internal standard and calculate the concentration of 2-Methoxyestradiol in the unknown samples using the calibration curve.
Signaling Pathways and Mechanisms of Action of 2-Methoxyestradiol
The biological effects of 2-Methoxyestradiol are of significant interest to researchers. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways.
Anti-Angiogenic and Pro-Apoptotic Signaling of 2-Methoxyestradiol
Caption: 2-Methoxyestradiol's multifaceted mechanism of action.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 2-Methoxyestradiol in biological matrices. Its use as an internal standard in LC-MS/MS methods is crucial for advancing our understanding of the pharmacokinetics and pharmacodynamics of 2-ME2, a promising therapeutic agent. This technical guide has provided a comprehensive overview of the properties, analytical methodologies, and biological context of this compound to aid researchers and drug development professionals in their endeavors. The detailed protocols, tabulated data, and visual diagrams are intended to serve as a practical resource for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | C19H26O3 | CID 71309608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new, practical synthesis of 2-methoxyestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxyestradiol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated analog of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). 2-ME2 has garnered significant interest in the scientific community for its potent anti-angiogenic, anti-tumor, and anti-proliferative effects.[1][2] The deuterated form, 2-ME2-d5, serves as a crucial tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.[3][4]
Chemical and Physical Properties
This compound is a synthetic, stable isotope-labeled version of 2-Methoxyestradiol.[3] The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.[4][5]
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | [6] |
| Synonyms | 2-ME2-d5, NSC-659853-d5 | [3] |
| Molecular Formula | C₁₉H₂₁D₅O₃ | [3] |
| Molecular Weight | 307.44 g/mol | [3][6] |
| CAS Number | 358731-34-7 | [3][6] |
| Appearance | White to off-white solid | [3] |
| Isotopic Purity | ≥98 atom % D | [7] |
Table 2: Comparative Properties of 2-Methoxyestradiol (Unlabeled) and this compound (Labeled)
| Property | 2-Methoxyestradiol | This compound |
| Molecular Formula | C₁₉H₂₆O₃[8][9] | C₁₉H₂₁D₅O₃[3] |
| Molecular Weight | 302.41 g/mol [10] | 307.44 g/mol [3] |
| CAS Number | 362-07-2[8][9] | 358731-34-7[3] |
Mechanism of Action and Signaling Pathways
2-Methoxyestradiol exerts its biological effects through multiple pathways, largely independent of estrogen receptors α and β.[11][12] Its actions culminate in cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[13][14]
Key mechanisms include:
-
Microtubule Disruption: 2-ME2 binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest in the G2/M phase and subsequent apoptosis.[3][15][16]
-
Inhibition of HIF-1α: It inhibits the nuclear accumulation and transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[1][17] This leads to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[18]
-
Induction of Apoptosis: 2-ME2 initiates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][11]
-
Generation of Reactive Oxygen Species (ROS): The compound can act as a superoxide dismutase (SOD) inhibitor, leading to an increase in intracellular ROS, which contributes to its apoptotic effects.[3]
-
Autophagy Induction: In certain cancer cell lines, 2-ME2 has been shown to induce autophagic cell death.[3][19]
Experimental Protocols
Due to its defined mass difference from the endogenous compound, this compound is the preferred internal standard for the quantitative analysis of 2-ME2 in biological matrices by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[4]
Quantification of 2-Methoxyestradiol in Human Plasma using LC/MS/MS
This protocol is adapted from the methodology described for the quantitative determination of 2-ME2.[4]
1. Sample Preparation:
- Thaw human plasma samples.
- To a 0.3 mL aliquot of plasma, add the internal standard, this compound (2ME2-d5).
- Perform a liquid-liquid extraction with ethyl acetate.
- Vortex the mixture and centrifuge to separate the layers.
- Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC/MS/MS analysis.
2. LC/MS/MS Analysis:
- Chromatographic Separation:
- Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent.
- Mobile Phase: Gradient elution with methanol and water.
- Flow Rate: 0.25 mL/min.
- Injection Volume: Appropriate for the instrument sensitivity.
- Mass Spectrometric Detection:
- Ionization: Atmospheric Pressure Chemical Ionization (APCI).
- Detection Mode: Tandem Mass Spectrometry (MS/MS).
- Monitored Ion Transitions:
- 2-Methoxyestradiol (2ME2): m/z 303.1 → 136.8
- This compound (Internal Standard): m/z 308.1 → 138.8
3. Quantification:
- Generate a calibration curve by plotting the ratio of the peak area of 2-ME2 to the peak area of 2-ME2-d5 against known concentrations of 2-ME2.
- Calculate the concentration of 2-ME2 in the unknown plasma samples by interpolation from the calibration curve.
// Nodes
Start [label="Plasma Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Spike [label="Spike with\nthis compound\n(Internal Standard)", fillcolor="#FFFFFF", fontcolor="#202124"];
Extract [label="Liquid-Liquid Extraction\n(Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"];
Evaporate [label="Evaporate & Reconstitute", fillcolor="#FFFFFF", fontcolor="#202124"];
LCMS [label="LC/MS/MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantify [label="Quantification vs.\nCalibration Curve", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Result [label="Concentration of\n2-Methoxyestradiol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Start -> Spike;
Spike -> Extract;
Extract -> Evaporate;
Evaporate -> LCMS;
LCMS -> Quantify;
Quantify -> Result;
}
Applications in Research
The primary application of this compound is as an internal standard for the accurate quantification of 2-Methoxyestradiol in various biological samples.[4][5] This is critical for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 2-ME2.
-
Clinical Trials: Monitoring drug levels in patients to establish dose-response relationships and ensure therapeutic efficacy.[4]
-
Metabolomic Research: Investigating the metabolic pathways of estrogens and their metabolites.[20]
-
Preclinical Drug Development: Evaluating the in-vivo efficacy and safety of 2-ME2 in animal models.[21]
Conclusion
This compound is an indispensable tool for researchers and drug developers working with its unlabeled counterpart, 2-Methoxyestradiol. Its stable isotopic labeling allows for highly accurate and precise quantification in complex biological matrices, which is fundamental for advancing the understanding and clinical development of this promising anti-cancer and anti-inflammatory agent. The detailed understanding of its chemical properties and the established experimental protocols facilitate its effective use in a wide range of scientific investigations.
References
- 1. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol--biology and mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | C19H26O3 | CID 71309608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. 2-Methoxyestradiol A natural metabolite of 17β-estradiol that is devoid of estrogenic activity. | 362-07-2 [sigmaaldrich.com]
- 11. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Facebook [cancer.gov]
- 14. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro effects of 2-methoxyestradiol on cell numbers, morphology, cell cycle progression, and apoptosis induction in oesophageal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. 2-Methoxyestradiol|cas 362-07-2|DC Chemicals [dcchemicals.com]
- 18. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 19. In vitro effects of 2-methoxyestradiol on morphology, cell cycle progression, cell death and gene expression changes in the tumorigenic MCF-7 breast epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DL-2-Methoxyestradiol (13,14,15,16,17,18-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-8015-0.1MG [isotope.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyestradiol-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest as a potential therapeutic agent due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across a wide range of cancer cell types. Notably, its mechanism of action is independent of estrogen receptors, making it a promising candidate for hormone-refractory cancers.[1] 2-Methoxyestradiol-d5 (2-ME2-d5) is a deuterated analog of 2-ME2, primarily utilized as an internal standard in analytical studies due to its identical biological activity. This technical guide provides a comprehensive overview of the core mechanisms of action of 2-ME2, with a focus on its molecular targets and downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanisms of Action
2-Methoxyestradiol exerts its anti-tumor effects through a multi-pronged approach, primarily targeting microtubule dynamics and cellular responses to hypoxia.
Disruption of Microtubule Polymerization
A primary mechanism of 2-ME2 is its interaction with tubulin, the fundamental protein subunit of microtubules. 2-ME2 binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Arrest: The destabilization of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical driver of tumor angiogenesis and survival. 2-ME2 has been shown to inhibit the accumulation and transcriptional activity of HIF-1α. This inhibition is thought to occur through the disruption of microtubule-dependent trafficking of HIF-1α mRNA to polysomes for translation. The downstream effects of HIF-1α inhibition include:
-
Anti-Angiogenic Effects: Reduced expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
-
Induction of Apoptosis: Suppression of HIF-1α can sensitize cancer cells to apoptotic stimuli.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and binding affinity of 2-Methoxyestradiol from various studies.
Table 1: In Vitro Cytotoxicity of 2-Methoxyestradiol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 1.5 | Not Specified | [1] |
| MDA-MB-435 | Melanoma | 1.3 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 1.1 | Not Specified | [1] |
| LTED | Breast Cancer | 0.93 | 48 | [6] |
| Myeloma Cell Lines | Multiple Myeloma | 20.8 - 34.1 | 12 - 48 | [7] |
| HeLa | Cervical Cancer | 4.53 | Not Specified | [8] |
| T47D | Breast Cancer | 16.92 | Not Specified | [8] |
| MCF7 | Breast Cancer | 19.18 | Not Specified | [8] |
Table 2: Binding Affinity of 2-Methoxyestradiol
| Target | Parameter | Value (µM) | Method | Reference |
| Tubulin (Colchicine Site) | Ki | 22 | Competitive Binding Assay | [2][3] |
Table 3: Effects of 2-Methoxyestradiol on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (µM) | Effect | Observation | Reference |
| CEM | 1 - 4 | G2/M Arrest | 45.09% - 83.12% of cells in G2/M | [4] |
| B16 | Not Specified | G2/M Arrest | Three-fold increase in G2/M phase cells | [9] |
| SK-N-SH | 1 - 4 | Apoptosis | 21.63% - 63.83% apoptotic cells after 48h | [10] |
| Myeloma Cell Lines | 1 - 16 | Apoptosis | 9% - 33% apoptotic cells | [7] |
Signaling Pathways
The multifaceted mechanism of action of 2-ME2 involves the modulation of several key signaling pathways.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the study of 2-Methoxyestradiol's mechanism of action.
In Vitro Tubulin Polymerization Assay (Spectrophotometry)
This assay measures the effect of 2-ME2 on the polymerization of purified tubulin by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
2-Methoxyestradiol (and 2-ME2-d5 for internal standard)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of 2-ME2 in General Tubulin Buffer.
-
Reaction Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[11]
-
Assay Setup: Pre-warm a 96-well plate and the spectrophotometer to 37°C.
-
Compound Addition: Add 10 µL of the 10x 2-ME2 dilutions or control compounds to the designated wells.[11]
-
Initiation: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 60 seconds for 60-90 minutes.[11]
-
Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the lag time can be calculated from the resulting curves.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of 2-ME2 on the microtubule network within cells.
Materials:
-
Mammalian cells (e.g., HeLa, MCF-7) cultured on glass coverslips
-
2-Methoxyestradiol
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat cells with various concentrations of 2-ME2 (e.g., 1-10 µM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then incubate with Blocking Buffer for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blot Analysis of HIF-1α
This protocol is for the detection and quantification of HIF-1α protein levels in cells treated with 2-ME2.
Materials:
-
Cell culture reagents
-
2-Methoxyestradiol
-
Cobalt chloride (CoCl2) or desferrioxamine (DFO) (positive controls for hypoxia induction)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., rabbit anti-HIF-1α)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with 2-ME2 and/or a hypoxia-mimetic agent (CoCl2 or DFO). It is critical to work quickly and on ice during cell lysis, as HIF-1α is rapidly degraded in the presence of oxygen.[12] Lyse the cells directly in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after 2-ME2 treatment.
Materials:
-
Cultured cells
-
2-Methoxyestradiol
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 2-ME2 for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase Staining Buffer.[15]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Cultured cells
-
2-Methoxyestradiol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with 2-ME2 to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including supernatant) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[17]
Conclusion
This compound, as a biologically equivalent analog of 2-ME2, serves as an invaluable tool for the quantitative analysis of this promising anti-cancer agent. The multifaceted mechanism of action of 2-ME2, centered on the disruption of microtubule dynamics and inhibition of the HIF-1α pathway, underscores its potential for the treatment of a broad spectrum of malignancies. The detailed protocols and compiled quantitative data provided in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic capabilities of 2-Methoxyestradiol and its derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro effects of 2-methoxyestradiol on cell numbers, morphology, cell cycle progression, and apoptosis induction in oesophageal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. kumc.edu [kumc.edu]
- 17. immunostep.com [immunostep.com]
Endogenous Functions of 2-Methoxyestradiol: A Technical Guide for Researchers
December 2025
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has emerged as a molecule of significant interest in cellular biology and drug development.[1][2] Once considered an inactive byproduct of estrogen metabolism, 2-ME2 is now recognized for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across a wide range of cell types, largely independent of estrogen receptors.[3][4] This technical guide provides an in-depth overview of the core endogenous functions of 2-ME2, focusing on its molecular mechanisms of action, key signaling pathways, and established experimental protocols. Quantitative data are summarized for comparative analysis, and signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of 17β-estradiol (E2).[1][5] It is formed through a two-step enzymatic process involving hydroxylation by cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) to form 2-hydroxyestradiol, followed by methylation by catechol-O-methyltransferase (COMT).[5] While its parent compound, estradiol, exerts its effects primarily through estrogen receptors (ERs), 2-ME2 has a low affinity for these receptors and its biological activities are mediated through distinct mechanisms.[2][3] This unique profile has positioned 2-ME2 as a promising candidate for therapeutic development, particularly in oncology.[6] This guide will explore the multifaceted endogenous functions of 2-ME2, with a focus on its anti-cancer properties.
Core Endogenous Functions and Mechanisms of Action
The physiological roles of 2-ME2 are diverse, with significant implications for the regulation of cell growth, apoptosis, and angiogenesis.
Anti-Proliferative Activity and Cell Cycle Arrest
2-ME2 exhibits potent anti-proliferative effects in a multitude of cancer cell lines. This activity is primarily attributed to its ability to disrupt microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, 2-ME2 inhibits tubulin polymerization, leading to mitotic spindle disruption and subsequent cell cycle arrest at the G2/M phase.[7][8][9] This disruption of the cell cycle is a key mechanism underlying its anti-tumor effects.[7] In human vascular smooth muscle cells, 2-ME2 has been shown to induce mitotic arrest and promote apoptosis.[10][11]
Induction of Apoptosis
A hallmark of 2-ME2's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in rapidly proliferating cells.[12] 2-ME2 activates both the extrinsic and intrinsic apoptotic pathways.
-
Extrinsic Pathway: 2-ME2 has been shown to up-regulate the expression of Death Receptor 5 (DR5), sensitizing cells to apoptosis induced by its ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[13][14] This pathway involves the sequential activation of caspase-8, caspase-9, and caspase-3.[13]
-
Intrinsic Pathway: The intrinsic, or mitochondrial, pathway is also a key target of 2-ME2. It can induce the translocation of Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspases.[15] Furthermore, 2-ME2 can induce the phosphorylation of Bcl-2, a key regulator of the intrinsic pathway, through the activation of c-Jun N-terminal kinase (JNK).[4]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 2-ME2 is a potent inhibitor of angiogenesis, acting through multiple mechanisms.[15]
-
Inhibition of HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. 2-ME2 has been shown to inhibit the expression and activity of HIF-1α, leading to the downregulation of its target genes, including vascular endothelial growth factor (VEGF).[3][10][16] The inhibition of HIF-1α by 2-ME2 appears to be a consequence of its microtubule-disrupting activity, which interferes with the translation of HIF-1α mRNA.[17]
-
Direct Effects on Endothelial Cells: 2-ME2 directly inhibits the proliferation, migration, and tube formation of endothelial cells, which are all critical steps in the angiogenic process.[18]
Quantitative Data on 2-Methoxyestradiol Activity
The following tables summarize the in vitro efficacy of 2-ME2 and its derivatives across various cell lines and assays.
| Cell Line | Assay | IC50 Value (µM) | Reference(s) |
| Breast Cancer | |||
| MCF-7 | Proliferation | 1.5 | [1] |
| MDA-MB-231 | Proliferation | 1.1 | [1] |
| MDA-MB-435 | Proliferation | 1.3 | [1] |
| MDA-MB-468 | Proliferation | ~5 | [18][19] |
| Ovarian Cancer | |||
| SK-OV-3 | Proliferation | 1.79 | [20] |
| A2780 | Proliferation | 0.28 (for STX 140) | [6] |
| Prostate Cancer | |||
| PC3 | Proliferation | 0.27 (for STX 140) | [6] |
| Myeloma | |||
| Various | Proliferation | 20.8 - 34.1 | [21] |
| Endothelial Cells | |||
| HUVEC | Proliferation | 0.05 (for 2-ME2 bis-sulfamate) | [18][22] |
| HUVEC | Proliferation | 0.01 (for 2-EtE2 sulfamate) | [18][22] |
Table 1: Anti-Proliferative Activity of 2-Methoxyestradiol and its Derivatives.
| Cell Line | Assay | EC50/Effective Concentration (µM) | Observations | Reference(s) |
| HUVEC | Tube Formation | 0.1 (for 2-ME2 bis-sulfamate) | Almost complete abolishment of tubule formation. | [18][22] |
| HUVEC | Tube Formation | 0.1 (for 2-EtE2 sulfamate) | Almost complete abolishment of tubule formation. | [18][22] |
| Rat Aortic Smooth Muscle A-10 cells | Microtubule Depolymerization | Not specified | EC50 values were calculated from dose-response curves. | [20] |
Table 2: Anti-Angiogenic and Microtubule-Targeting Activity of 2-Methoxyestradiol and its Derivatives.
| Tissue/Fluid | Condition | Concentration | Reference(s) |
| Blood | Women (Physiological) | 46 - 70 pg/mL | [23] |
| Plasma | Men | 10 - 35 pg/mL | [24] |
| Plasma | Non-pregnant women | 18 - 138 pg/mL | [24] |
| Plasma | Pregnant women | 216 - 10,690 pg/mL | [24] |
Table 3: Endogenous Concentrations of 2-Methoxyestradiol.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT/WST-1)
This assay quantifies the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
2-Methoxyestradiol (2-ME2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[18]
-
Treatment: Prepare serial dilutions of 2-ME2 in culture medium. Remove the existing medium and add 100 µL of fresh medium containing various concentrations of 2-ME2 or a vehicle control.[18]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Reagent Addition:
-
Solubilization (for MTT): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for WST-1 using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
2-Methoxyestradiol (2-ME2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-ME2 for the desired time period.[25]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[26]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.[26]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
2-Methoxyestradiol (2-ME2)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-ME2 for the desired duration.[25]
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice for at least 30 minutes.[27]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[27]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[28]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[29]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel® Basement Membrane Matrix
-
Pre-chilled 96-well plate
-
Endothelial Growth Medium (EGM-2)
-
2-Methoxyestradiol (2-ME2)
-
Microscope with a camera
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.[18]
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in EGM-2. Prepare cell suspensions containing various concentrations of 2-ME2 or a vehicle control. Gently add 100 µL of the cell suspension to each Matrigel-coated well.[18]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.[18]
-
Imaging and Quantification: Capture images of the tube networks in each well. Quantify tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.[30]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with 2-Methoxyestradiol's function.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for 2-methoxyestradiol-induced apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [PDF] 2-methoxyestradiol up-regulates death receptor 5 and induces apoptosis through activation of the extrinsic pathway. | Semantic Scholar [semanticscholar.org]
- 15. 2-Methoxyestradiol induces mitochondria dependent apoptotic signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 20. apexbt.com [apexbt.com]
- 21. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. scispace.com [scispace.com]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ibidi.com [ibidi.com]
2-Methoxyestradiol-d5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key data and methodologies associated with the Certificate of Analysis (CofA) for 2-Methoxyestradiol-d5 (2-ME2-d5). 2-Methoxyestradiol, an endogenous metabolite of 17β-estradiol, is a promising antiangiogenic and antitumor agent currently under investigation.[1][2][3][4] Its deuterated form, this compound, serves as a critical internal standard for accurate quantification in various biological matrices using mass spectrometry-based methods.[5][6] This guide is intended to assist researchers, scientists, and drug development professionals in interpreting and utilizing the information presented in a typical CofA for this compound.
Quantitative Data Summary
The quantitative data presented in a Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. Below is a summary of typical analytical data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁D₅O₃ | [4] |
| Molecular Weight | 307.4 g/mol | Calculated |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, Methanol | [7][8] |
Table 2: Quality Control Specifications
| Test | Specification | Typical Value |
| Purity (HPLC) | ≥98% | 99.39%[9] |
| Isotopic Enrichment | ≥98% | 98.94%[9] |
| ¹H NMR Spectrum | Conforms to structure | Consistent with structure[9] |
| Mass Spectrum | Conforms to structure | Consistent with expected m/z |
Experimental Protocols
The characterization of this compound involves a series of analytical techniques to confirm its structure and purity. The following are detailed methodologies for key experiments typically cited in a CofA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification
LC-MS/MS is a highly sensitive and specific method for the analysis of this compound. It is often used to determine purity and for quantitative applications in biological samples.[5][10]
a. Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in a suitable solvent such as methanol or DMSO. Serial dilutions are made to prepare calibration standards and quality control samples.
-
Plasma/Serum Samples: For quantification in biological matrices, a protein precipitation or liquid-liquid extraction is typically employed. For instance, a liquid-liquid extraction can be performed using ethyl acetate after spiking the plasma sample with an internal standard.[5]
b. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm) is commonly used for separation.[5]
-
Mobile Phase: A gradient elution with methanol and water is often employed.[5]
-
Flow Rate: A typical flow rate is 0.25 mL/min.[5]
-
Column Temperature: Room temperature.[5]
c. Mass Spectrometric Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The ion transitions monitored for 2-Methoxyestradiol and its deuterated internal standard are specific to the molecule. For example, a transition for 2-Methoxyestradiol could be m/z 303.1 → 136.8, and for this compound, it could be m/z 308.1 → 138.8.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons in the molecule. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling.
a. Sample Preparation:
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
b. Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The resulting spectrum is compared to the expected spectrum for 2-Methoxyestradiol, noting the absence of proton signals at the deuterated positions.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of 2-Methoxyestradiol
2-Methoxyestradiol exerts its biological effects through various signaling pathways, primarily by disrupting microtubule dynamics and inhibiting hypoxia-inducible factor 1-alpha (HIF-1α).[1][7] The following diagram illustrates a simplified overview of its key mechanisms of action.
Caption: Key signaling pathways affected by 2-Methoxyestradiol.
General Experimental Workflow for Quantification
The following diagram outlines a typical workflow for the quantitative analysis of 2-Methoxyestradiol in a biological matrix using its deuterated internal standard.
Caption: Workflow for 2-Methoxyestradiol analysis.
References
- 1. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Methoxyestradiol (HMDB0000405) [hmdb.ca]
- 4. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated 2-Methoxyestradiol: A Technical Guide to its Anticipated Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, has garnered significant attention in oncology for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities. Despite promising preclinical data, its clinical utility has been hampered by poor bioavailability and rapid metabolism. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, presents a promising strategy to enhance the pharmacokinetic profile of 2-ME. This technical guide provides an in-depth overview of the anticipated biological activity of deuterated 2-Methoxyestradiol, based on the extensive research conducted on its non-deuterated parent compound. While direct studies on deuterated 2-ME are limited in publicly available literature, this document extrapolates its expected mechanism of action, therapeutic potential, and the experimental methodologies required for its evaluation.
Introduction: The Rationale for Deuterating 2-Methoxyestradiol
2-Methoxyestradiol is a naturally occurring metabolite of 17β-estradiol, exhibiting minimal estrogenic activity.[1] Its anti-cancer effects are independent of estrogen receptor status, making it a candidate for a broad range of malignancies.[2] The primary challenge in the clinical development of 2-ME has been its extensive first-pass metabolism, leading to low systemic exposure.[3]
Deuteration is a well-established strategy in drug development to improve metabolic stability. The substitution of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of enzymatic cleavage due to the kinetic isotope effect. This can lead to increased plasma concentrations, a longer half-life, and potentially enhanced therapeutic efficacy. It is hypothesized that deuterating 2-Methoxyestradiol at specific metabolically labile positions will result in a superior pharmacokinetic profile, thereby unlocking its full therapeutic potential.
Anticipated Biological Activity and Mechanism of Action
The biological activities of deuterated 2-Methoxyestradiol are expected to mirror those of its parent compound, potentially with enhanced potency and duration of action due to improved systemic exposure. The core mechanisms of action of 2-Methoxyestradiol are multifaceted and include:
-
Microtubule Disruption: 2-ME binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule polymerization.[1] This interference with microtubule dynamics results in mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4]
-
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): 2-ME is a potent inhibitor of HIF-1α, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments by promoting angiogenesis, cell survival, and metabolism.[2] By destabilizing HIF-1α, 2-ME downregulates the expression of its target genes, including vascular endothelial growth factor (VEGF).
-
Induction of Apoptosis: 2-ME induces apoptosis in a variety of cancer cell lines through both intrinsic and extrinsic pathways. This includes the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS).[4]
-
Anti-Angiogenic Effects: By inhibiting HIF-1α and directly affecting endothelial cells, 2-ME potently inhibits angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5]
Signaling Pathways
The key signaling pathways modulated by 2-Methoxyestradiol, and anticipated to be similarly affected by its deuterated counterpart, are illustrated below.
References
- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 3. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativescripts.net [creativescripts.net]
A Technical Guide to 2-Methoxyestradiol-d5: Suppliers, Purity, and Analysis for Researchers
For researchers, scientists, and drug development professionals, the quality and purity of isotopically labeled compounds are paramount for accurate and reproducible experimental outcomes. This technical guide provides an in-depth overview of 2-Methoxyestradiol-d5, a deuterated analog of the endogenous estradiol metabolite 2-Methoxyestradiol (2-ME). This document outlines commercially available sources, their stated purity levels, and detailed methodologies for verifying the chemical and isotopic purity of this compound.
Introduction to 2-Methoxyestradiol
2-Methoxyestradiol, an orally active metabolite of 17β-estradiol, is a promising therapeutic agent with anti-angiogenic, pro-apoptotic, and anti-proliferative properties. It exerts its effects through various mechanisms, including the inhibition of microtubule formation and the destabilization of hypoxia-inducible factor 1-alpha (HIF-1α). The deuterated form, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.
Commercial Suppliers and Purity Specifications
The procurement of high-purity this compound is a critical first step in research. Below is a summary of information from various suppliers. It is important to note that stated purity levels should always be verified by obtaining a lot-specific Certificate of Analysis (CoA).
| Supplier | Compound | Stated Purity | Analytical Method(s) |
| MedChemExpress | This compound | 98.67% | Not explicitly stated, but CoA likely includes HPLC and Mass Spectrometry |
| Cayman Chemical | 2-Methoxyestradiol (non-deuterated) | ≥95% | Not explicitly stated |
| AdooQ Bioscience | 2-Methoxyestradiol (non-deuterated) | >99% | HPLC |
| Indian Supplier | 2-Methoxyestradiol (non-deuterated) | 97% | Not explicitly stated |
Note: Data for the non-deuterated form is included for comparative purposes, as it can be indicative of a supplier's general quality standards. Researchers should always request a CoA for the specific deuterated lot they intend to purchase.
Experimental Protocols for Purity Verification
Ensuring the chemical and isotopic purity of this compound is crucial for its use as an internal standard and in other research applications. A multi-pronged analytical approach is recommended.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using methanol and water is effective for separation.
-
Flow Rate: A typical flow rate is 0.25 mL/min.[1]
-
Detection: UV detection at a wavelength of 280 nm, which is near the absorbance maximum for 2-Methoxyestradiol.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like methanol.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and determine its isotopic enrichment.
Methodology:
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Analysis Mode: Monitor the ion transitions for both 2-Methoxyestradiol (m/z 303.1 → 136.8) and this compound (m/z 308.1 → 138.8).[1]
-
Data Analysis: The relative intensities of the mass signals for the deuterated and non-deuterated species are used to calculate the isotopic enrichment.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the position of the deuterium labels on the 2-Methoxyestradiol molecule.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete structural assignment.
-
-
Analysis: The NMR spectra should be consistent with the known structure of 2-Methoxyestradiol, with the expected reduction in signal intensity at the deuterated positions in the ¹H NMR spectrum.
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate a typical workflow for purity analysis and a key signaling pathway influenced by 2-Methoxyestradiol.
Caption: A generalized workflow for the comprehensive purity assessment of this compound.
Caption: The inhibitory effect of 2-Methoxyestradiol on the HIF-1α signaling pathway.
References
The Role of 2-Methoxyestradiol in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its unique multimodal mechanism of action. Unlike its parent hormone, 2-ME2 exhibits minimal estrogenic activity, mitigating concerns of hormone-related side effects.[1] Its anti-neoplastic properties stem from its ability to disrupt microtubule polymerization and inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, crucial for tumor growth and angiogenesis.[2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and key experimental protocols related to 2-ME2 in cancer research, intended to serve as a resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
2-ME2 exerts its anti-cancer effects primarily through two interconnected pathways:
-
Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[3] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[4]
-
HIF-1α Inhibition: In the hypoxic microenvironment of solid tumors, HIF-1α is a key transcription factor that promotes angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.[5] 2-ME2 has been shown to suppress HIF-1α protein levels, thereby inhibiting the downstream signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.[6][7]
These dual mechanisms make 2-ME2 an attractive candidate for cancer therapy, as it simultaneously targets both the tumor cells and their supportive vasculature.
Quantitative Data on Efficacy
The anti-proliferative and anti-tumor effects of 2-ME2 have been quantified in numerous preclinical and clinical studies. The following tables summarize key data for easy comparison.
Table 1: In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | ~1.5 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.1-18 | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | [2] |
| PC-3 | Prostate Cancer | 10 - 50 | [9] |
| HCT116 | Colorectal Cancer | 22.4 | [9] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |
| HeLa | Cervical Cancer | 4.53 | [4] |
| T47D | Breast Cancer | 16.92 | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Cells | 0.01-0.05 (for derivatives) | [2] |
Table 2: In Vivo Tumor Growth Inhibition by 2-Methoxyestradiol
| Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Breast Cancer (C3(1)/Tag) | Transgenic Mouse | Not Specified | Late Intervention | 60% reduction | [10][11] |
| Barrett's Esophageal Adenocarcinoma (OE33 xenograft) | Nude Mice | 75 mg/kg/day (orogastric gavage of prodrug) | 12 days | 60 ± 5% reduction in tumor volume | [12] |
| Uterine Leiomyoma (Patient-Derived Xenograft) | Immunodeficient NOG Mice | 50 mg/kg (intraperitoneal injection), three times weekly | 28 days | 30.5% less than controls | [1] |
| Endometrial Carcinoma (HEC-1-A xenograft) | SCID Mice | 100 mg/kg p.o. daily | 18 days | No significant inhibition | [13] |
Table 3: Summary of Phase I/II Clinical Trial Results for 2-Methoxyestradiol
| Trial Phase | Cancer Type | Dosage | Key Findings | Reference |
| Phase I | Solid Tumors | 400 mg bid up to 3000 mg bid | Well-tolerated, MTD not reached. One partial response in clear cell ovarian carcinoma. Low plasma concentrations observed. | [14][15] |
| Phase II | Taxane-Refractory Metastatic Castrate-Resistant Prostate Cancer (CRPC) | 1500 mg qid | Did not meet primary endpoint of progression-free survival at 6 months. Well-tolerated. | [16] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: 2-ME2 binds to tubulin, inhibiting microtubule polymerization and leading to apoptosis.
Caption: 2-ME2 inhibits HIF-1α stabilization, thereby blocking angiogenesis.
Experimental Workflows
Caption: A typical workflow for evaluating the in vitro anti-cancer effects of 2-ME2.
Caption: Workflow for assessing the in vivo anti-tumor efficacy of 2-ME2 in a xenograft model.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
2-Methoxyestradiol (2-ME2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-ME2 and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
2-Methoxyestradiol (2-ME2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with 2-ME2 for the desired time.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]
-
Analyze the cells by flow cytometry within one hour.[18] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the effect of 2-ME2 on the migration of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS
-
Chemoattractant (e.g., EBM-2 with 10% FBS)
-
2-Methoxyestradiol (2-ME2)
-
Crystal Violet stain
Protocol:
-
Add chemoattractant to the lower chamber of the 24-well plate.
-
Seed serum-starved HUVECs in the upper chamber (Transwell insert) in medium containing different concentrations of 2-ME2.[2]
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.[2]
-
Count the number of migrated cells under a microscope.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel or other basement membrane extract
-
96-well plate
-
Endothelial Cell Growth Medium (EGM-2)
-
2-Methoxyestradiol (2-ME2)
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[19]
-
Seed HUVECs onto the Matrigel-coated wells in EGM-2 containing various concentrations of 2-ME2.[19]
-
Incubate for 4-12 hours to allow for tube formation.[2]
-
Visualize and quantify the tube-like structures (e.g., number of branches, total tube length) using a microscope.[19]
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of 2-ME2.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
2-Methoxyestradiol (2-ME2) formulation for in vivo administration
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.[1]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer 2-ME2 or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).[1]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.[1]
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]
Conclusion and Future Directions
2-Methoxyestradiol continues to be a compound of significant interest in cancer research due to its well-documented anti-proliferative, pro-apoptotic, and anti-angiogenic properties. Its dual mechanism of action targeting both tumor cells and the tumor microenvironment provides a strong rationale for its further development. While clinical trial results have been mixed, potentially due to poor bioavailability of early formulations, the development of novel delivery systems and analogs may enhance its therapeutic potential.[20] Future research should focus on optimizing drug delivery, exploring combination therapies with other anti-cancer agents, and identifying predictive biomarkers to select patient populations most likely to respond to 2-ME2-based treatments. This technical guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of 2-Methoxyestradiol in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 5. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Distinct tumor stage-specific inhibitory effects of 2-methoxyestradiol in a breast cancer mouse model associated with Id-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 2-methoxyestradiol on endometrial carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase II Study of 2-Methoxyestradiol (2ME2) NanoCrystal® Dispersion (NCD) in Patients with Taxane-Refractory, Metastatic Castrate-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
2-Methoxyestradiol as an Angiogenesis Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant attention as a potent, multifaceted inhibitor of angiogenesis.[1] Unlike its parent compound, its biological activities are not primarily mediated by estrogen receptors, positioning it as a promising therapeutic candidate for cancer and other diseases characterized by pathological angiogenesis.[2] This technical guide provides a comprehensive overview of 2-ME2's mechanisms of action, key signaling pathways, and the experimental validation of its anti-angiogenic effects.
Core Mechanisms of Anti-Angiogenesis
2-Methoxyestradiol exerts its anti-angiogenic effects through two primary and interconnected mechanisms: the disruption of microtubule dynamics and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia.[1][3]
Detailed Signaling Pathways
2-ME2 binds to the colchicine-binding site on β-tubulin, interfering with microtubule polymerization.[1] At the lowest effective concentrations, it primarily suppresses microtubule dynamics (growth rate, duration, and length) rather than causing significant depolymerization.[4][5] This disruption of the microtubule network is critical, as it leads to the arrest of the cell cycle in the G2/M phase, preventing endothelial cell proliferation and ultimately inducing apoptosis.[1][6] The impairment of the cytoskeleton also directly inhibits endothelial cell migration and the formation of capillary-like tube structures, both essential steps in angiogenesis.[1]
Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that is stabilized under hypoxic conditions, which are common in tumor microenvironments.[1] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1][7] 2-ME2 inhibits HIF-1α accumulation at a post-transcriptional level, an effect that is dependent on the disruption of microtubule integrity.[3][8] By promoting the degradation of HIF-1α, 2-ME2 effectively downregulates the expression of its target genes, including VEGF, thereby removing a key stimulus for angiogenesis.[7][9]
-
Reactive Oxygen Species (ROS): 2-ME2 treatment has been shown to increase the generation of intracellular ROS, which contributes to the loss of mitochondrial membrane potential and subsequent activation of the mitochondrial apoptotic pathway.[10][11][12]
-
Biphasic Effect on VEGF-A: At low concentrations (e.g., 1 µM), 2-ME2 can paradoxically increase VEGF-A expression and cell proliferation in estrogen receptor-alpha (ER-α) positive cells.[13][14] This effect is reversed at higher, anti-angiogenic concentrations.[13][14]
-
Novel Mechanisms: Recent studies suggest 2-ME2 can also exert its anti-angiogenic effects by inhibiting the expression of Inhibitor of differentiation-1 and -3 (Id-1, Id-3) and up-regulating metalloprotease-12 (MMP12), which generates the anti-angiogenic factor angiostatin.[15][16]
Data Presentation: Quantitative Efficacy
The anti-angiogenic and anti-proliferative effects of 2-ME2 and its more potent sulfamoylated derivatives have been quantified in numerous studies.
Table 1: Summary of In Vitro Efficacy of 2-ME2 and Its Analogs
| Compound | Cell Line | Assay | IC50 Value / Concentration | Observation | Reference(s) |
|---|---|---|---|---|---|
| 2-ME2 | MDA-MB-468 Breast Cancer | Proliferation | ~5 µM | Significant inhibition after 48 hours. | [2] |
| MDA-MB-435 Breast Carcinoma | Proliferation | 1.38 µM | Potent inhibition of proliferation. | [17] | |
| SK-OV-3 Ovarian Carcinoma | Proliferation | 1.79 µM | Potent inhibition of proliferation. | [17] | |
| HUVEC | Tube Formation | 1.0 µM | Small reduction in tubule formation. | [18] | |
| 2-ME2 bis-sulfamate | HUVEC | Proliferation | 0.05 µM | Potent inhibition of HUVEC proliferation. | [2][18] |
| HUVEC | Tube Formation | 0.1 µM | Almost complete abolishment of tubule formation. | [2][18] | |
| 2-EtE2 sulfamate | HUVEC | Proliferation | 0.01 µM | High potency in inhibiting HUVEC proliferation. | [2][18] |
| | HUVEC | Tube Formation | 0.1 µM | Almost complete abolishment of tubule formation. |[2][18] |
Table 2: Summary of In Vivo Efficacy of 2-ME2
| Animal Model | Assay | Dosage | Observation | Reference(s) |
|---|---|---|---|---|
| Mouse Corneal Pocket | Corneal Neovascularization | 50 mg/kg | 83% reduction in neovascularization. | [1] |
| Mouse Endometriosis Model | Lesion Growth Inhibition | 100 mg/kg | 63% inhibition of lesion growth after 5 weeks. | [7] |
| Rat DAVF Model | Angiogenesis Reduction | Not specified | Significantly reduced angiogenesis in dura. |[16] |
Experimental Protocols & Workflow
A typical workflow to assess the anti-angiogenic properties of a compound like 2-ME2 involves a tiered approach, starting with in vitro assays on endothelial cells and progressing to more complex in vivo models.
4.1.1. Endothelial Cell Proliferation Assay (MTT/WST-1)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Endothelial Cell Growth Medium (EGM-2), 96-well plates, 2-ME2, MTT or WST-1 reagent, DMSO.[2]
-
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2.[2]
-
Adhesion: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.[2]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 2-ME2 (e.g., 0.1 to 20 µM) or a vehicle control.[2]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[2]
-
Reagent Addition:
-
Quantification: If using MTT, add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance on a microplate reader at the appropriate wavelength.[2]
-
4.1.2. Endothelial Cell Migration Assay (Transwell)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.[1]
-
Materials: HUVECs, Transwell inserts (8 µm pore size), chemoattractant (e.g., VEGF or complete medium), 2-ME2, cold methanol, staining solution (e.g., Crystal Violet).[1][2]
-
Protocol:
-
Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.[2]
-
Cell Seeding & Treatment: Resuspend serum-starved HUVECs (e.g., 2 x 10⁴ cells) in 100 µL of serum-free medium containing various concentrations of 2-ME2 or a vehicle control. Add this suspension to the upper chamber.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.[2]
-
Cell Removal: After incubation, carefully remove non-migrated cells from the upper surface of the membrane using a cotton swab.[2]
-
Fixation & Staining: Fix the migrated cells on the lower side of the membrane with cold methanol for 10 minutes, then stain them.[2]
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.[1]
-
4.1.3. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[1][2]
-
Materials: HUVECs, Matrigel® Basement Membrane Matrix, pre-chilled 96-well plate, EGM-2, 2-ME2, microscope.[2]
-
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[2]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[2]
-
Cell Seeding & Treatment: Harvest HUVECs and resuspend them in medium containing various concentrations of 2-ME2 (e.g., 0.1 to 5 µM) or a vehicle control. Gently add the cell suspension (e.g., 2 x 10⁴ cells) to each Matrigel-coated well.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours, monitoring tube formation periodically.[2]
-
Imaging & Quantification: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.[1]
-
4.2.1. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of inhibitors.[1]
-
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.[1]
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Treatment: Apply a sterile filter disk or a slow-release pellet containing 2-ME2 or a vehicle control directly onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for an additional 2-3 days.
-
Quantification: Analyze the CAM vasculature under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the pellet.[1]
-
4.2.2. Corneal Micropocket Assay
This assay induces angiogenesis in the normally avascular cornea of a rodent, providing a clear background for visualizing new blood vessel growth.[1]
-
Animal Model: Typically performed in mice or rats.[1]
-
Protocol:
-
Pocket Creation: Surgically create a small pocket in the corneal stroma.[1]
-
Implantation: Implant a slow-release pellet containing a pro-angiogenic factor (e.g., VEGF) along with 2-ME2 or a vehicle control into the pocket.[1]
-
Monitoring: Monitor the eyes daily for 5-7 days using a slit-lamp biomicroscope.[1]
-
Quantification: Measure the area of neovascularization (vessel length and clock hours of invasion) daily.[1]
-
Conclusion
2-Methoxyestradiol is a potent endogenous inhibitor of angiogenesis with a well-defined, dual mechanism of action targeting both microtubule dynamics and the HIF-1α signaling pathway.[1] Its ability to selectively induce apoptosis in proliferating endothelial cells and inhibit key steps in the angiogenic cascade has been robustly demonstrated in a variety of preclinical models.[1][19] While early clinical trials showed challenges with bioavailability, the development of new formulations and more potent sulfamoylated analogues continues to make 2-ME2 and its derivatives promising candidates for the treatment of cancer and other angiogenesis-dependent diseases.[18][20][21] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development in this area.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 7. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methoxyestradiol enhances reactive oxygen species formation and increases the efficacy of oxygen radical generating tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Methoxyestradiol exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Effectiveness of 2-methoxyestradiol in alleviating angiogenesis induced by intracranial venous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
An In-Depth Technical Guide to 2-Methoxyestradiol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated analog of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). This document is intended to serve as a valuable resource for professionals in research and drug development who are utilizing 2-ME2-d5 as an internal standard or investigating the biological roles of 2-ME2.
Molecular Structure and Chemical Properties
This compound is a synthetic, stable isotope-labeled version of 2-Methoxyestradiol. The deuterium atoms are strategically placed on the molecule to increase its molecular weight, allowing for its differentiation from the endogenous, non-deuterated 2-ME2 in mass spectrometry-based assays.
Chemical Structure:
-
IUPAC Name: (8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol[1]
-
Synonyms: 2-Methoxy-17β-estradiol-1,4,16,16,17-d5, 2-ME2-d5[1]
Table 1: Physicochemical Properties of this compound and 2-Methoxyestradiol
| Property | This compound | 2-Methoxyestradiol |
| Chemical Formula | C₁₉H₂₁D₅O₃ | C₁₉H₂₆O₃[2][3] |
| Molecular Weight | 307.4 g/mol [1] | 302.414 g/mol [2] |
| CAS Number | 358731-34-7 | 362-07-2[2] |
Synthesis of this compound
Analytical Applications and Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of 2-Methoxyestradiol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Its utility stems from its similar chemical and physical properties to the analyte of interest, 2-ME2, ensuring comparable extraction efficiency and ionization response, while its distinct mass allows for its separate detection.
Quantification of 2-Methoxyestradiol in Human Plasma by LC-MS/MS
The following protocol is a summary of a validated method for the determination of 2-ME2 in human plasma.[9]
Table 2: Experimental Parameters for LC-MS/MS Quantification of 2-Methoxyestradiol
| Parameter | Description |
| Sample Preparation | Liquid-liquid extraction of 0.3 mL plasma (spiked with 2-ME2-d5) with ethyl acetate.[9] |
| Chromatographic Column | Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)[9] |
| Mobile Phase | Gradient elution with methanol and water.[9] |
| Flow Rate | 0.25 mL/min[9] |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI)[9] |
| Detection Mode | Tandem Mass Spectrometry (MS/MS)[9] |
| Ion Transitions | 2-ME2: m/z 303.1 → 136.8; 2-ME2-d5: m/z 308.1 → 138.8[9] |
| Linear Range | 1-100 ng/mL[9] |
Experimental Workflow for 2-ME2 Quantification:
References
- 1. 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | C19H26O3 | CID 71309608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Concise synthesis of 2-methoxyestradiol from 17β-estradiol through the C(sp2)-H hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective deuterium labeling of steroidal estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium-labeled steroids for study in humans. II. Preliminary studies on estrogen production rates in pre- and post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective deuterium labeling of estrone and catechol estrogen metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methoxyestradiol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, is a promising therapeutic agent with anti-angiogenic and anti-tumor properties.[1][2] Its mechanism of action is multifaceted, involving the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) and the induction of apoptosis through various signaling pathways.[3][4] Accurate quantification of 2-ME2 in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard, such as 2-Methoxyestradiol-d5 (2-ME2-d5), is essential for achieving high accuracy and precision in mass spectrometry-based quantification methods by compensating for matrix effects and variations in sample processing.[5]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of 2-Methoxyestradiol in biological samples, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways of 2-Methoxyestradiol
2-Methoxyestradiol exerts its biological effects through complex signaling networks, primarily by inhibiting cell proliferation and inducing apoptosis. Two of the most well-characterized pathways are the inhibition of HIF-1α and the induction of apoptosis via intrinsic and extrinsic routes.
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of robust and reliable LC-MS/MS methods for the quantification of 2-Methoxyestradiol in various biological matrices. The table below summarizes typical performance characteristics of such methods.
| Parameter | Value | Matrix | Method | Reference |
| Linearity Range | 1 - 100 ng/mL | Human Plasma | LC-MS/MS | [3] |
| 5 - 200 pg/mL | Human Serum | LC-MS/MS with derivatization | [6] | |
| Accuracy | 105 - 108% | Human Plasma | LC-MS/MS | [3] |
| 93 - 113% | Human Serum | LC-MS/MS with derivatization | [6] | |
| Precision (RSD) | 3.62 - 5.68% | Human Plasma | LC-MS/MS | [3] |
| < 10.0% | Human Serum | LC-MS/MS with derivatization | [6] | |
| LLOQ | 2.5 pg/mL | Human Serum | LC-MS/MS with derivatization | [6] |
| LOD | 1 - 17 ng/L | Wastewater | LC-MS | [7] |
Experimental Protocols
The following protocols describe the general procedures for sample preparation and LC-MS/MS analysis for the quantification of 2-Methoxyestradiol using this compound as an internal standard. It is recommended to optimize these protocols for specific instrumentation and matrices.
Experimental Workflow
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of 2-Methoxyestradiol in human plasma.[3]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 300 µL of human plasma.
-
Spike the plasma sample with an appropriate amount of this compound internal standard solution. The final concentration of the IS should be within the linear range of the assay.
-
Add 900 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the tube at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of steroids from biological fluids using a C18 SPE cartridge and can be adapted for 2-Methoxyestradiol.[5][8]
Materials:
-
Biological fluid samples (e.g., plasma, urine)
-
This compound internal standard (IS) solution
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Spike the biological fluid sample with the this compound internal standard.
-
Condition the SPE cartridge: Pass 2 mL of methanol through the C18 cartridge, followed by 2 mL of water. Do not allow the cartridge to dry out.
-
Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash the cartridge:
-
Wash with 2 mL of water to remove polar interferences.
-
Wash with 2 mL of hexane to remove non-polar, interfering lipids.
-
-
Dry the cartridge: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove any residual wash solvents.
-
Elute the analyte: Elute the 2-Methoxyestradiol and the internal standard with 2 x 1 mL of ethyl acetate into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters that can be used as a starting point for method development.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.25 mL/min
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B. The exact gradient should be optimized to achieve good separation of 2-Methoxyestradiol from matrix components.
-
Injection Volume: 5-20 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive or negative mode. Optimization is required.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as nebulizer gas, heater gas, ion spray voltage, and temperature for maximum sensitivity.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of 2-Methoxyestradiol in biological matrices by LC-MS/MS. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. The provided diagrams of the signaling pathways of 2-Methoxyestradiol offer a visual representation of its complex mechanisms of action, aiding in the broader understanding of its therapeutic potential.
References
- 1. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 2-Methoxyestradiol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, is a promising therapeutic agent due to its antiangiogenic and antitumor properties.[1][2] Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, mediating its effects through distinct cellular pathways, including the disruption of microtubule dynamics and induction of apoptosis.[2][3] Its potential as a drug candidate in oncology and for inflammatory diseases necessitates a reliable and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.[4][5]
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate determination of 2-ME2 in human plasma. The protocol is designed for high-throughput analysis, offering excellent sensitivity, specificity, and reproducibility.
Experimental Workflow
The overall analytical procedure involves sample preparation using liquid-liquid extraction, chromatographic separation via HPLC, and detection by a tandem mass spectrometer.
Caption: High-level workflow for 2-ME2 quantification.
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for 2-ME2 analysis in human plasma.[6]
Materials:
-
Human plasma (K2-EDTA)
-
2-Methoxyestradiol (2-ME2) analytical standard
-
2-Methoxyestradiol-d5 (2-ME2-d5) internal standard (IS)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.3 mL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike the plasma sample with the internal standard, 2-ME2-d5, to a final concentration of 50 ng/mL.
-
Add 1.0 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (Methanol/Water) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Note on Sensitivity: For ultra-trace analysis (pg/mL levels), derivatization with reagents like dansyl chloride after extraction can significantly enhance ionization efficiency and sensitivity.[7][8]
Liquid Chromatography (LC) Method
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent[6] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min[6] |
| Column Temperature | Ambient (Room Temperature)[6] |
| Injection Volume | 20 µL |
| Gradient Elution | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B (Methanol) |
| 0.0 | 50 |
| 2.0 | 95 |
| 4.0 | 95 |
| 4.1 | 50 |
| 6.0 | 50 |
Mass Spectrometry (MS) Method
Instrumentation and Conditions:
| Parameter | Specification |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI)[6] |
| Ionization Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 4500 V |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
MRM Transitions:
The detection was performed by monitoring the specific ion transitions for 2-ME2 and its deuterated internal standard.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 2-Methoxyestradiol (2-ME2) | 303.1 | 136.8 | 150 |
| This compound (IS) | 308.1 | 138.8 | 150 |
Method Performance and Quantitative Data
The described method demonstrates excellent linearity, accuracy, and precision for the quantification of 2-ME2 in human plasma.[6]
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 105% - 108%[6] |
| Precision (RSD%) | 3.62% - 5.68%[6] |
Mechanism of Action: Signaling Pathways
2-Methoxyestradiol exerts its anticancer effects through multiple signaling pathways that are largely independent of estrogen receptors.[1][2] Key mechanisms include the disruption of microtubule polymerization, which leads to mitotic arrest, and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][9]
Caption: Key signaling pathways modulated by 2-Methoxyestradiol.
This multifaceted mechanism of action, targeting both tumor cells and the tumor microenvironment, makes 2-ME2 a compound of significant interest in drug development.[1]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of 2-Methoxyestradiol in human plasma. The protocol, utilizing liquid-liquid extraction and tandem mass spectrometry, is sensitive, specific, and well-suited for regulated bioanalysis in clinical and research settings. The detailed workflows and performance data serve as a valuable resource for scientists involved in the development and study of this promising therapeutic agent.
References
- 1. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-Methoxymethylestradiol: a new 2-methoxy estrogen analog that exhibits antiproliferative activity and alters tubulin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methoxyestradiol, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway [mdpi.com]
Application Notes and Protocols for the Use of 2-Methoxyestradiol-d5 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest in the scientific community for its potent anti-angiogenic, anti-proliferative, and pro-apoptotic properties.[1][2][3][4] These characteristics make it a promising candidate for therapeutic applications in oncology and inflammatory diseases.[1][5] Accurate quantification of 2-ME2 in biological matrices, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard is paramount for achieving the necessary accuracy and precision in quantitative analysis by mass spectrometry.[6][7][8] 2-Methoxyestradiol-d5 (2-ME2-d5) serves as the ideal internal standard for this purpose, as its physicochemical properties are nearly identical to the unlabeled analyte, ensuring reliable correction for variations during sample processing and analysis.[6][9][10]
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-ME2-d5 in the quantification of 2-ME2 in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 2-Methoxyestradiol in human plasma using this compound as an internal standard.[9]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound (2-ME2-d5) |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Transition (2-ME2) | m/z 303.1 → 136.8 |
| MS/MS Transition (2-ME2-d5) | m/z 308.1 → 138.8 |
| Chromatography Column | Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) |
| Mobile Phase | Gradient elution with methanol and water |
| Flow Rate | 0.25 mL/min |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Accuracy | 105 - 108% |
| Precision (RSD) | 3.62 - 5.68% |
| Sample Volume | 0.3 mL plasma |
A highly sensitive method employing derivatization has also been developed, achieving a lower limit of quantification of 2.5 pg/mL, demonstrating the adaptability of the methodology for studies requiring higher sensitivity.[11][12]
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines a liquid-liquid extraction (LLE) procedure for the isolation of 2-Methoxyestradiol from human plasma.[9]
Materials:
-
Human plasma samples
-
This compound (internal standard working solution)
-
Ethyl acetate (HPLC grade)
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 0.3 mL of plasma into a centrifuge tube.
-
Spike the plasma sample with the internal standard, this compound, at a known concentration.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at a sufficient speed and duration to achieve phase separation (e.g., 10,000 x g for 5 minutes).
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the reconstitution solution (e.g., 100 µL).
-
Vortex briefly to dissolve the residue.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol describes the parameters for the analysis of the extracted samples using LC-MS/MS.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an APCI source
LC Parameters:
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A gradient elution should be optimized to ensure separation of 2-ME2 from potential interferences.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: Room temperature
-
Injection Volume: Appropriate for the instrument sensitivity (e.g., 10-20 µL)
MS/MS Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)
-
Polarity: Positive or negative ion mode (method dependent)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-Methoxyestradiol (2-ME2): m/z 303.1 → 136.8
-
This compound (2-ME2-d5): m/z 308.1 → 138.8
-
-
Gas Temperatures and Pressures: Optimize according to the manufacturer's recommendations for the specific instrument.
Signaling Pathways of 2-Methoxyestradiol
2-Methoxyestradiol exerts its biological effects through multiple signaling pathways, often independent of classical estrogen receptors.[2][4] Its primary mechanisms include the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis, and the inhibition of angiogenesis.[3] A key target in its anti-angiogenic activity is the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in tumor progression.[1][2]
Caption: Simplified signaling cascade of 2-Methoxyestradiol.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 2-Methoxyestradiol in plasma samples using this compound as an internal standard.
Caption: Experimental workflow for plasma sample analysis.
References
- 1. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 2. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Methoxyestradiol in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has garnered significant interest in drug development due to its antiangiogenic and antitumor properties.[1][2] Accurate quantification of 2-ME2 in biological samples is crucial for pharmacokinetic studies, clinical monitoring, and understanding its physiological and pathological roles.[1] This document provides detailed protocols for the quantification of 2-ME2, primarily focusing on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance characteristics of various published LC-MS/MS methods for 2-ME2 quantification. This allows for an easy comparison of key validation parameters.
| Parameter | Method 1 (LC/MS/MS) | Method 2 (LC-MS/MS with Derivatization) | Method 3 (FI-CL) |
| Matrix | Human Plasma | Human Serum | Pharmaceutical Preparations & Serum |
| Extraction | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction | Not specified in detail |
| Linearity Range | 1 - 100 ng/mL[3] | 2.5 - 2000 pg/mL | 1.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol/L[4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] | 2.5 pg/mL[1] | 5.4 × 10⁻⁹ mol/L (Detection Limit)[4] |
| Accuracy | 105 - 108%[3] | 87.7 - 110.3% | Not specified |
| Precision (RSD/CV) | 3.62 - 5.68%[3] | Intra-assay: 1.7 - 8.7%; Inter-assay: 1.9 - 9.4% | 1.7%[4] |
| Internal Standard | Deuterated 2-ME2 (2ME2-d5)[3] | Not specified | Not applicable |
| Ionization | APCI | ESI | Not applicable |
| Monitored Transitions (m/z) | 303.1 → 136.8 (2ME2); 308.1 → 138.8 (IS)[3] | Not specified | Not applicable |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 2-Methoxyestradiol in Human Plasma
This protocol is based on a validated method for the determination of 2-ME2 in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 0.3 mL aliquot of human plasma, add the internal standard, deuterated 2-ME2 (2ME2-d5).
-
Perform liquid-liquid extraction by adding ethyl acetate.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Gradient elution with methanol and water.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of 2-ME2 into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of 2-ME2 to the internal standard against the nominal concentration.
-
Determine the concentration of 2-ME2 in the unknown samples from the calibration curve.
Protocol 2: Highly Sensitive Quantification of 2-Methoxyestradiol in Serum using Derivatization
This protocol enhances sensitivity, which is crucial for samples with very low 2-ME2 concentrations.[1]
1. Sample Preparation and Derivatization
-
Extract 2-ME2 from serum samples (e.g., 180 µL) using solid-phase extraction.
-
Elute the analyte and evaporate the solvent.
-
Derivatize the extracted 2-ME2 with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to improve ionization efficiency in positive electrospray ionization.[1]
-
Follow the derivatization reagent manufacturer's instructions for reaction conditions (time, temperature).
-
After the reaction, prepare the sample for LC-MS/MS injection.
2. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system.
-
Column: A column capable of separating 2-ME2 from its isomers (e.g., 4-methoxyestradiol).
-
Mass Spectrometer: A tandem mass spectrometer with an Electrospray Ionization (ESI) source.
-
Detection: MRM mode, monitoring the specific transitions for the derivatized 2-ME2.
Visualizations
Experimental Workflow
References
- 1. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of 2-methoxyestradiol in pharmaceutical preparations and serum samples using flow injection chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of 2-Methoxyestradiol-d5: A Guide to Sample Preparation and Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated internal standard crucial for the accurate quantification of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). 2-ME2 is a compound of significant interest in drug development due to its anti-angiogenic and apoptotic properties.[1][2] Accurate and precise analytical methods are paramount for its study in various biological matrices.
Introduction to 2-Methoxyestradiol Analysis
2-Methoxyestradiol, a metabolite of 17β-estradiol, exhibits potent anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in tumor cells.[2] Its analysis in biological samples such as plasma, serum, and urine is essential for pharmacokinetic, pharmacodynamic, and clinical studies. Due to the low endogenous concentrations of 2-ME2, highly sensitive and specific methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are required for its quantification.[3][4] The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix effects and variations in sample processing, ensuring data accuracy.
Sample Preparation: The Foundation for Accurate Analysis
The choice of sample preparation technique is a critical step that significantly impacts the reliability of LC-MS/MS analysis. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. The two most common methods for the extraction of 2-Methoxyestradiol and its internal standard are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Comparison of Sample Preparation Techniques
The selection between SPE and LLE depends on factors such as the biological matrix, the required level of cleanliness, sample throughput, and available resources. Below is a summary of the performance of these techniques for the analysis of estrogens.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Recovery | Generally high and consistent (e.g., >85% for estrogens with Oasis HLB) | Can be variable, especially for more polar analytes. | [5] |
| Matrix Effect | Can be minimized with appropriate sorbent and wash steps (e.g., average of 6% with Oasis PRiME HLB) | Higher variability and potential for significant ion suppression or enhancement (average of 16-26%). | [5] |
| Selectivity | High, tunable by sorbent chemistry. | Lower, based on solvent polarity. | [6] |
| Throughput | Amenable to high-throughput automation (96-well plates). | More labor-intensive for large sample numbers. | [7] |
| Solvent Usage | Generally lower than LLE. | Can require large volumes of organic solvents. | [6] |
Experimental Protocols
The following are detailed protocols for the extraction of 2-Methoxyestradiol and its deuterated internal standard from human plasma/serum.
Protocol 1: Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent
This protocol is suitable for achieving high recovery and clean extracts from complex biological matrices like plasma or serum.
Materials:
-
SPE Cartridges/Plates (e.g., Oasis HLB, 30 mg)
-
Human plasma/serum sample
-
This compound internal standard (IS) spiking solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.[8]
-
To 200 µL of plasma/serum, add 20 µL of this compound internal standard solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds to mix.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning (if required by manufacturer):
-
Wash the SPE sorbent with 1 mL of methanol.
-
Equilibrate the sorbent with 1 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases.
Materials:
-
Human plasma/serum sample
-
This compound internal standard (IS) spiking solution
-
Ethyl acetate (LC-MS grade)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 300 µL of plasma in a centrifuge tube, add the internal standard, this compound.[3]
-
-
Extraction:
-
Add 1.5 mL of ethyl acetate to the plasma sample.[3]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the sensitive and specific quantification of 2-Methoxyestradiol and its internal standard.
Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Reference |
| LC Column | C18 reversed-phase column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm) | [3] |
| Mobile Phase A | 0.1% Formic acid in Water | [8] |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile | [8] |
| Flow Rate | 0.25 mL/min | [3] |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. | [3] |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | [3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [3] |
| MRM Transitions | 2-Methoxyestradiol: m/z 303.1 → 136.8this compound: m/z 308.1 → 138.8 | [3] |
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for 2-Methoxyestradiol analysis.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 ng/mL | [3] |
| Accuracy | 105 - 108% | [3] |
| Precision (%RSD) | 3.62 - 5.68% | [3] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (with derivatization) | [4] |
Visualizing the Process and Pathway
To aid in understanding the experimental process and the biological context of 2-Methoxyestradiol, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Signaling pathways of 2-Methoxyestradiol.
Conclusion
The accurate quantification of 2-Methoxyestradiol is vital for advancing its development as a therapeutic agent. The use of this compound as an internal standard, coupled with a robust sample preparation method like SPE or LLE and a sensitive LC-MS/MS analysis, provides a reliable framework for researchers. The protocols and data presented herein offer a comprehensive guide for the successful implementation of these analytical methodologies.
References
- 1. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
Application Notes and Protocols for 2-Methoxyestradiol-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Methoxyestradiol-d5 (2-ME2-d5) as a critical tool in the pharmacokinetic analysis of 2-Methoxyestradiol (2-ME2), a promising anti-cancer agent. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes essential workflows and signaling pathways to support robust drug development programs.
Introduction to 2-Methoxyestradiol and the Role of Deuterated Standards
2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has demonstrated significant anti-proliferative and anti-angiogenic properties in preclinical studies.[1][2][3] However, its clinical development has been challenged by a pharmacokinetic profile characterized by low oral bioavailability and extensive metabolism.[1][4] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is therefore paramount.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] By replacing hydrogen atoms with deuterium, 2-ME2-d5 is chemically almost identical to 2-ME2, ensuring it mimics the analyte's behavior during sample extraction and ionization.[5][6] Its increased molecular weight, however, allows it to be distinguished by the mass spectrometer, enabling precise quantification by correcting for variability in sample processing and matrix effects.[5][6]
Key Applications of this compound
-
Internal Standard for Bioanalytical Methods: Serves as a reliable internal standard for the accurate quantification of 2-ME2 in various biological matrices, including plasma, serum, and urine.[8][9]
-
Pharmacokinetic (PK) Studies: Essential for delineating the pharmacokinetic profile of 2-ME2 in preclinical and clinical trials.[1][10]
-
Drug Metabolism Studies: Facilitates the investigation of metabolic pathways of 2-ME2.[4]
-
Bioequivalence Studies: Crucial for comparing different formulations of 2-ME2.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo pharmacokinetic study of orally administered 2-ME2 in rats, utilizing 2-ME2-d5 as an internal standard for sample analysis.
a) Animal Model and Dosing:
-
Species: Adult female rats.[1]
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dosing Formulation: Prepare a suspension of 2-ME2 in a suitable vehicle (e.g., a small amount of DMSO followed by dilution in sunflower oil).[11]
-
Administration: Administer a single oral dose of 2-ME2 (e.g., 10 mg/kg) via gavage.[1]
b) Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
c) Bioanalytical Method: LC-MS/MS Quantification of 2-ME2
This section details a validated LC-MS/MS method for the quantification of 2-ME2 in plasma samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To a 0.3 mL aliquot of plasma, add the internal standard, 2-ME2-d5.[8]
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.[8][9]
-
Vortex the mixture for 60 seconds.[9]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8][12]
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution with methanol and water.[8]
-
Flow Rate: 0.25 mL/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[9][12]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[8]
-
Detection: Multiple reaction monitoring (MRM) mode.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of 2-ME2 and a fixed concentration of 2-ME2-d5.[8]
-
The calibration curve should be linear over the expected concentration range of the study samples (e.g., 1-100 ng/mL).[8]
-
Analyze QC samples at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the assay.[8]
-
Bioanalytical Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[13][14][15] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Within-run and between-run precision should not exceed 15% (20% at the LLOQ).[13]
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[15]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Data Presentation
The following tables summarize key pharmacokinetic parameters for 2-ME2 from published studies.
Table 1: Pharmacokinetic Parameters of 2-ME2 in Rats Following a Single Oral Dose
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [1] |
| Bioavailability | Very low | [1] |
| Detectable Plasma Levels | Not detected at any time point | [1] |
Note: The low oral bioavailability of 2-ME2 highlights the need for sensitive analytical methods and the exploration of alternative formulations or analogs.[1][4]
Table 2: LC-MS/MS Method Parameters for 2-ME2 and 2-ME2-d5
| Parameter | 2-ME2 | 2-ME2-d5 (Internal Standard) | Reference |
| Precursor Ion (m/z) | 303.1 | 308.1 | [8] |
| Product Ion (m/z) | 136.8 | 138.8 | [8] |
| Linearity Range | 1-100 ng/mL | N/A | [8] |
| Accuracy | 105-108% | N/A | [8] |
| Precision | 3.62-5.68% | N/A | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to 2-ME2 research and the experimental workflow for pharmacokinetic studies.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of 2-ME2 in pharmacokinetic studies. The protocols and data presented herein provide a framework for researchers to design and execute robust bioanalytical assays, ultimately contributing to a better understanding of the clinical potential of 2-Methoxyestradiol. Adherence to validated methods and a thorough understanding of the analyte's properties are critical for generating high-quality data in drug development.
References
- 1. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. A phase I dose-escalation, safety and pharmacokinetic study of the 2-methoxyestradiol analog ENMD-1198 administered orally to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis of Deuterated 2-Methoxyestradiol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of deuterated 2-Methoxyestradiol (2-ME2), a metabolite of estradiol with potent anti-cancer and anti-angiogenic properties. The introduction of deuterium atoms can offer advantages in metabolic stability and pharmacokinetic profiling, making deuterated 2-ME2 a valuable tool in drug development and research. This document outlines a comprehensive synthetic route, including deuteration strategies, detailed experimental procedures, and analytical characterization.
Introduction
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising therapeutic agent due to its ability to inhibit cell proliferation and angiogenesis.[1][2] It exerts its biological effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and downregulation of hypoxia-inducible factor 1α (HIF-1α).[3][4] Deuterium-labeled analogues of pharmacologically active compounds are of significant interest as they can exhibit improved metabolic stability, leading to enhanced pharmacokinetic properties. This protocol details a robust method for the synthesis of deuterated 2-Methoxyestradiol, starting from commercially available 17β-estradiol.
Synthesis Overview
The synthesis of deuterated 2-Methoxyestradiol can be achieved in a multi-step process starting from 17β-estradiol. The general strategy involves the introduction of a methoxy group at the C2 position of the steroid's A-ring, followed by a deuteration step. Several methods for the methoxylation of estradiol have been reported, including a copper-mediated methoxylation and a route involving a Fries rearrangement.[5][6] For the purpose of these notes, a concise and efficient synthesis is presented. Deuteration can be strategically introduced on the aromatic A-ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxyestradiol (non-deuterated)
This protocol outlines a four-step synthesis of 2-Methoxyestradiol from 17β-estradiol with an overall yield of approximately 61%.[5]
Step 1: Bromination of Estradiol
-
To a solution of 17β-estradiol (1.0 g, 3.67 mmol) in acetic acid (20 mL), add cupric bromide (1.64 g, 7.34 mmol).
-
Stir the mixture at 60°C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water (100 mL).
-
Collect the precipitate by filtration, wash with water, and dry to yield 2-bromoestradiol.
Step 2: Protection of Hydroxyl Groups
-
Dissolve the 2-bromoestradiol from the previous step in dichloromethane (30 mL).
-
Add 3,4-dihydro-2H-pyran (1.54 g, 18.35 mmol) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-THP protected intermediate.
Step 3: Methoxylation
-
To a solution of the protected 2-bromoestradiol in methanol (25 mL), add sodium methoxide (0.40 g, 7.34 mmol) and a catalytic amount of copper(I) iodide.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the protected 2-methoxyestradiol.
Step 4: Deprotection
-
Dissolve the protected 2-methoxyestradiol in a mixture of acetic acid, tetrahydrofuran, and water (4:2:1, 35 mL).
-
Stir the solution at 50°C for 4 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by recrystallization from a mixture of ethyl acetate and hexane to afford pure 2-Methoxyestradiol.
Protocol 2: Synthesis of Deuterated 2-Methoxyestradiol (A-ring deuteration)
This protocol describes the introduction of deuterium atoms at the C1 and C4 positions of the A-ring of 2-Methoxyestradiol via an acid-catalyzed hydrogen-deuterium exchange reaction.
Step 1: Synthesis of 2-Methoxyestradiol
-
Synthesize non-deuterated 2-Methoxyestradiol following Protocol 1.
Step 2: Deuteration of 2-Methoxyestradiol
-
Place 2-Methoxyestradiol (100 mg, 0.33 mmol) in a sealed reaction vessel.
-
Add deuterated trifluoroacetic acid (CF3COOD, 2 mL).
-
Heat the mixture at 80°C for 24 hours.
-
Cool the reaction mixture to room temperature and carefully quench by adding it dropwise to a cooled saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deuterated 2-Methoxyestradiol by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.
Data Presentation
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1.1 | 2-Bromoestradiol | 17β-Estradiol | ~90 |
| 1.2 | Di-THP protected 2-bromoestradiol | 2-Bromoestradiol | ~95 |
| 1.3 | Protected 2-methoxyestradiol | Protected 2-bromoestradiol | ~75 |
| 1.4 | 2-Methoxyestradiol | Protected 2-methoxyestradiol | ~90 |
| Overall | 2-Methoxyestradiol | 17β-Estradiol | ~61 |
| 2.2 | Deuterated 2-Methoxyestradiol | 2-Methoxyestradiol | ~85 |
Table 2: Analytical Data for 2-Methoxyestradiol and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| 2-Methoxyestradiol | C19H26O3 | 302.41 | 6.84 (s, 1H), 6.62 (s, 1H), 3.86 (s, 3H), 3.73 (t, 1H), 0.78 (s, 3H) | 146.3, 144.5, 137.9, 131.9, 114.7, 109.9, 81.9, 56.4, 50.0, 44.2, 43.2, 38.7, 36.6, 30.6, 29.5, 27.1, 26.3, 23.0, 11.0 | [M+H]+ 303.19 |
| Deuterated 2-Methoxyestradiol (d2-2-ME2) | C19H24D2O3 | 304.42 | 3.86 (s, 3H), 3.73 (t, 1H), 0.78 (s, 3H) (absence of signals at 6.84 and 6.62 ppm) | (Similar to non-deuterated, with potential minor shifts) | [M+H]+ 305.20 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of deuterated 2-Methoxyestradiol.
Signaling Pathways of 2-Methoxyestradiol
Caption: Key signaling pathways affected by 2-Methoxyestradiol.
Applications and Future Directions
Deuterated 2-Methoxyestradiol serves as a critical tool for a variety of research applications:
-
Pharmacokinetic Studies: The altered metabolic profile of the deuterated compound can be investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of Action Studies: Stable isotope labeling allows for precise tracing of the molecule in complex biological systems, aiding in the elucidation of its metabolic fate and interaction with cellular targets.
-
Internal Standard: Deuterated 2-ME2 is an ideal internal standard for quantitative mass spectrometry-based assays of the non-deuterated drug, enabling accurate determination of its concentration in biological matrices.[7]
The development of more selective and efficient deuteration methods, as well as the synthesis of 2-ME2 with deuterium labels at other positions, will further enhance its utility as a research tool and potential therapeutic agent. The protocols and data presented here provide a solid foundation for researchers to synthesize and utilize deuterated 2-Methoxyestradiol in their studies.
References
- 1. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient, practical synthesis of 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new, practical synthesis of 2-methoxyestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxyestradiol-d5 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and use of 2-Methoxyestradiol-d5 (2-ME2-d5) solutions in a research setting. The protocols outlined below are intended to ensure the stability and efficacy of the compound for accurate and reproducible experimental results.
Introduction
This compound is a deuterated analog of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol. 2-ME2 exhibits potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties, making it a compound of significant interest in cancer research and drug development. Its primary mechanisms of action involve the destabilization of microtubules and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling. The deuterated form, 2-ME2-d5, is often used as an internal standard in analytical methods such as mass spectrometry to improve pharmacokinetic and metabolic studies.
Solution Preparation
2.1. Solubility
2-ME2 is poorly soluble in aqueous solutions but is soluble in several organic solvents. The following table summarizes the approximate solubility of non-deuterated 2-ME2, which can be used as a guideline for 2-ME2-d5.
| Solvent | Approximate Solubility (Non-deuterated 2-ME2) |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL to 250 mg/mL (may require sonication) |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~1 mg/mL |
| Water | Insoluble |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be further diluted for various experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of 2-ME2-d5 to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of 2-ME2-d5 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of 2-ME2-d5 is approx. 307.45 g/mol ), weigh out 3.075 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C for long-term storage.
Storage and Stability
Proper storage is critical to maintain the integrity of 2-ME2-d5 solutions.
| Solution Type | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 year | Store in small aliquots in amber vials. Avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 2 years | For longer-term storage. |
| Aqueous Working Solutions | 2-8°C | Not recommended for more than one day | Prepare fresh from stock solution before each experiment due to poor aqueous stability and potential for precipitation. |
Experimental Protocols
4.1. Cell Culture Treatment
Protocol for Dosing Cells with 2-ME2-d5:
-
Thaw Stock Solution: Thaw an aliquot of the 2-ME2-d5 stock solution at room temperature.
-
Prepare Intermediate Dilution: To minimize precipitation and solvent toxicity, prepare an intermediate dilution of the stock solution in pre-warmed, serum-free cell culture medium. For example, to achieve a final concentration of 10 µM, a 1:1000 dilution of a 10 mM stock is required. First, dilute the stock 1:10 in serum-free medium, mix gently, and then add this to the final volume of the complete medium.
-
Final Dilution: Add the intermediate dilution to the complete cell culture medium to achieve the desired final concentration. The final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxic effects.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of 2-ME2-d5.
-
Incubation: Incubate the cells for the desired period as determined by the specific assay (e.g., 24, 48, or 72 hours).
4.2. Western Blot Analysis of HIF-1α Inhibition
This protocol outlines the steps to assess the effect of 2-ME2-d5 on HIF-1α protein levels.
Workflow for Western Blot Analysis:
Caption: Workflow for Western Blot Analysis of HIF-1α.
Detailed Protocol:
-
Cell Treatment: Plate cells and, once adhered, expose them to hypoxic conditions (e.g., 1% O₂ or treatment with a hypoxia-mimetic agent like cobalt chloride) with or without various concentrations of 2-ME2-d5 for the desired time.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 30-75 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:20,000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
4.3. In Vitro Microtubule Polymerization Assay
This assay measures the effect of 2-ME2-d5 on the assembly of tubulin into microtubules, often by monitoring the change in turbidity.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin solution in a suitable polymerization buffer (e.g., G-PEM buffer).
-
Prepare various concentrations of 2-ME2-d5 in the same buffer.
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer set to 340 nm, add the tubulin solution to a cuvette.
-
Add the 2-ME2-d5 solution or vehicle control to the cuvette.
-
Initiate polymerization by adding GTP and warming the cuvette to 37°C.
-
Monitor the increase in absorbance at 340 nm over time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.
-
Signaling Pathways
This compound is expected to interact with the same cellular pathways as its non-deuterated form. The two primary pathways are the inhibition of HIF-1α and the disruption of microtubule dynamics.
5.1. HIF-1α Signaling Pathway Inhibition
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of genes involved in angiogenesis, cell survival, and metabolism. 2-ME2 has been shown to inhibit the accumulation of HIF-1α protein, thereby downregulating these processes.
Caption: Simplified HIF-1α Signaling Pathway and Inhibition by 2-ME2.
5.2. Microtubule Dynamics Disruption
2-ME2 binds to the colchicine-binding site on tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
Application Note: Quantification of 2-Methoxyestradiol in Biological Matrices by LC-MS/MS using a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of estrogen metabolites.
Introduction: 2-Methoxyestradiol (2-ME2) is an endogenous metabolite of 17β-estradiol that exhibits potent anti-angiogenic and anti-proliferative properties, making it a compound of significant interest in cancer research and other therapeutic areas[1][2]. Accurate and robust quantification of 2-ME2 in biological matrices such as plasma and serum is crucial for pharmacokinetic studies and clinical research. This application note describes a sensitive and specific method for the determination of 2-ME2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-Methoxyestradiol-d5 (2-ME2-d5), to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation[3].
LC-MS/MS Method Parameters
The core of this method relies on Multiple Reaction Monitoring (MRM) for the selective detection and quantification of the analyte and its internal standard. The established MRM transitions are provided below.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | MS Parameters |
| 2-Methoxyestradiol (2-ME2) | 303.1 | 136.8 | Positive | Instrument-dependent |
| This compound (2-ME2-d5) | 308.1 | 138.8 | Positive | Instrument-dependent |
Note: Mass spectrometer parameters such as Collision Energy (CE) and Declustering Potential (DP) are instrument-specific and require optimization to achieve the best signal response. The values provided are based on published methodologies[4].
Experimental Protocols
The following protocol outlines a typical workflow for the analysis of 2-ME2 in human plasma.
1. Materials and Reagents:
-
2-Methoxyestradiol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Human Plasma (K2-EDTA)
2. Standard and Internal Standard Preparation:
-
Primary Stock Solutions: Prepare individual stock solutions of 2-ME2 and 2-ME2-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 2-ME2 primary stock with a 50:50 methanol/water mixture to prepare working solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the 2-ME2-d5 primary stock with methanol to a suitable concentration for spiking into samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 300 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add a specified volume of the 2-ME2-d5 IS working solution to all tubes (except blanks) and vortex briefly.
-
Add 1.5 mL of ethyl acetate to each tube.
-
Cap and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) and vortex to dissolve the analytes.
-
Transfer the reconstituted sample to an autosampler vial for injection.
4. Liquid Chromatography Conditions:
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm[4].
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.25 mL/min[4].
-
Gradient: A gradient elution should be optimized to ensure separation of 2-ME2 from matrix components and potential isomers.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
5. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to be effective[4]. Electrospray Ionization (ESI) may also be used.
-
Polarity: Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions specified in Table 1.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Experimental workflow for the quantification of 2-Methoxyestradiol.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 2-Methoxyestradiol using its deuterated internal standard, this compound, by LC-MS/MS. The use of a stable isotope-labeled internal standard and MRM detection ensures a highly selective, sensitive, and robust method suitable for demanding research and development applications. The provided methodologies for sample preparation and instrumental analysis serve as a strong foundation for laboratories to develop and validate their own assays for 2-ME2.
References
- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Methods for Estrogen Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the quantitative profiling of estrogen metabolites. Detailed protocols for sample preparation and analysis using mass spectrometry-based techniques are presented, along with a summary of expected quantitative data.
Introduction
Estrogen metabolism is a complex process yielding a diverse range of metabolites with varying biological activities. Profiling these metabolites is critical for understanding the etiology of hormone-dependent cancers, monitoring endocrine function, and in the development of new therapeutics.[1] The primary estrogens, estrone (E1) and estradiol (E2), are metabolized mainly in the liver through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes.[2][3][4] This leads to the formation of various hydroxylated metabolites, which can be further conjugated (glucuronidation and sulfation) for excretion or methylated by catechol-O-methyltransferase (COMT).[2][4] The main metabolic pathways are 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation.[3][4] The 2-hydroxy metabolites are generally considered "good" estrogens with anti-proliferative effects, while the 4-hydroxy metabolites can be oxidized to quinones that may cause DNA damage and are considered more carcinogenic.[5]
Analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify endogenous estrogens and their metabolites in biological fluids like urine, serum, and plasma.[6][7] These methods offer high sensitivity and selectivity, which is crucial due to the low physiological concentrations of these compounds.[8][9]
Estrogen Metabolism Signaling Pathway
The metabolism of estrogens involves a series of enzymatic reactions primarily occurring in the liver. The parent estrogens, estrone (E1) and estradiol (E2), are interconvertible and undergo hydroxylation at the C2, C4, and C16 positions, catalyzed by various cytochrome P450 enzymes. The resulting catechol estrogens can then be methylated by COMT or conjugated for excretion.
Caption: Major pathways of estrogen metabolism.
Analytical Methods and Protocols
Mass spectrometry-based methods are the gold standard for the accurate and sensitive quantification of estrogen metabolites.[10][11] Below are detailed protocols for GC-MS and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for profiling estrogen metabolites, though it requires derivatization to improve the volatility and thermal stability of the analytes.[1]
Caption: General workflow for GC-MS analysis of estrogen metabolites.
This protocol is adapted for the analysis of estrogen metabolites in urine.
Materials:
-
Urine sample
-
Internal standards (e.g., deuterated estrogen metabolites)
-
β-glucuronidase/arylsulfatase solution
-
Sodium acetate buffer (pH 5.0)
-
Solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Derivatization reagent (e.g., MSTFA/NH4I/dithioerythritol or BSTFA with 1% TMCS)[12]
-
Pyridine or other suitable solvent
Procedure:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter. Transfer 2 mL of the supernatant to a glass tube and add internal standards.[1]
-
Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer and 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 16-24 hours to deconjugate the metabolites.
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging. Transfer the organic layer to a new tube. Repeat the extraction twice. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[7]
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in 50 µL of a derivatizing solution (e.g., MSTFA/NH4I/dithioerythritol 1000:2:4 v/w/w).[12] Cap the vial tightly and heat at 60-80°C for 30 minutes.[1] Cool the sample to room temperature before injection into the GC-MS.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is recommended (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[1]
-
Injector Temperature: 280°C[1]
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: Increase to 240°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 5-10 min.[1]
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is often preferred for the analysis of estrogen metabolites due to its ability to analyze less volatile and thermally labile compounds without derivatization, although derivatization can improve sensitivity.[7][10][11]
Caption: General workflow for LC-MS/MS analysis of estrogen metabolites.
This protocol is for the analysis of total (conjugated + unconjugated) estrogen metabolites in serum or plasma.[13]
Materials:
-
Serum or plasma sample (0.5 mL)
-
Internal standards (e.g., deuterated estrogen metabolites)
-
Ascorbic acid
-
β-glucuronidase/arylsulfatase
-
Sodium acetate buffer (pH 5.0)
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
Procedure:
-
Sample Spiking and Hydrolysis: To 0.5 mL of serum, add internal standards and ascorbic acid to prevent oxidation. Add β-glucuronidase/arylsulfatase and incubate to deconjugate the metabolites.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent.
-
Derivatization (Dansylation): Evaporate the extract to dryness. Re-dissolve the residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution. Incubate at 60°C for 5 minutes.[10][11] This step improves ionization efficiency and assay sensitivity.[10]
Instrumentation:
-
High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size).[11]
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).[11]
-
Flow Rate: 200 µL/min.
-
Column Temperature: 40°C.[11]
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI), typically in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific parent-daughter ion transitions for each metabolite.
Quantitative Data Summary
The following tables summarize representative concentrations of estrogen metabolites in different biological matrices. These values can vary significantly based on factors such as age, sex, and menopausal status.
Table 1: Urinary Estrogen Metabolite Concentrations (µ g/24hr ) in Pre- and Postmenopausal Women
| Metabolite | Premenopausal (median, 5th-95th percentile) | Postmenopausal (median, 5th-95th percentile) |
| Estradiol | 14 (2-34) | 4 (1-18) |
| Estrone | 5 (1-33) | 1 (0.2-20) |
| Estriol | 6 (1-21) | 2 (0.7-6) |
| 2-Hydroxyestrone | - | - |
| 2-Methoxyestrone | 7 (3-20) | 8 (3-17) |
Data adapted from a study using GC-MS.[9]
Table 2: Serum Estrogen and Metabolite Concentrations (pg/mL) in Pre- and Postmenopausal Women
| Metabolite | Premenopausal (Follicular) | Premenopausal (Luteal) | Postmenopausal |
| Estrone | 29.5 - 45.3 | 43.1 - 66.8 | 14.8 - 22.8 |
| Estradiol | 24.5 - 40.2 | 85.4 - 150.0 | 3.8 - 8.3 |
| 2-Hydroxyestrone | 4.9 - 8.1 | 7.2 - 12.6 | 3.5 - 5.4 |
| 4-Hydroxyestrone | 0.8 - 1.3 | 1.1 - 2.0 | 0.6 - 0.9 |
| 16α-Hydroxyestrone | 4.1 - 6.8 | 6.0 - 10.5 | 2.9 - 4.5 |
| 2-Methoxyestrone | 3.2 - 5.3 | 4.7 - 8.2 | 2.3 - 3.5 |
| 4-Methoxyestrone | 0.5 - 0.8 | 0.7 - 1.2 | 0.4 - 0.6 |
| Estriol | 3.1 - 5.1 | 4.6 - 8.0 | 2.2 - 3.4 |
Representative data ranges compiled from LC-MS/MS studies. Actual values can vary.[13][14]
Table 3: Method Performance Characteristics
| Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.02 to 0.1 ng/mL (urine)[15] | 8 pg/mL (serum)[13] |
| Linearity (r²) | > 0.995[15] | > 0.99[13] |
| Precision (% CV) | 1.4 to 10.5%[15] | 7 to 30% (intrabatch), 8 to 29% (interbatch)[13] |
| Accuracy (% bias) | 91.4 to 108.5%[15] | 91 to 113%[13] |
Conclusion
The profiling of estrogen metabolites provides valuable insights into hormonal balance and disease risk. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing sensitive and specific quantification of a wide range of estrogen metabolites in biological samples. The choice of method depends on the specific research question, available instrumentation, and the desired sample throughput. Careful optimization of sample preparation and instrumental parameters is crucial for achieving reliable and accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allergyresearchgroup.com [allergyresearchgroup.com]
- 5. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved profiling of estrogen metabolites by orbitrap LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. iris.unito.it [iris.unito.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 2-Methoxyestradiol-d5 signal in mass spec
Welcome to the Technical Support Center for 2-Methoxyestradiol-d5 Analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help improve the mass spectrometric signal of this compound (2ME2-d5).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The expected ion transitions for this compound can vary based on the ionization technique. For atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), common transitions are:
-
Analyte (2-Methoxyestradiol): m/z 303.1 → 136.8[1]
-
Internal Standard (this compound): m/z 308.1 → 138.8[1]
These transitions should be used as a starting point for developing a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method.
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: The choice of ionization mode depends on your sample matrix and LC conditions.
-
Positive Ion Mode (+ESI or +APCI): Most organic molecules, including steroids, are prone to forming stable positive ions by gaining a proton ([M+H]⁺).[2] This mode is widely used and can be enhanced with acidic mobile phase additives.[3][4] For 2-Methoxyestradiol specifically, derivatization has been shown to significantly enhance signal intensity in positive ESI mode.[5][6]
-
Negative Ion Mode (-ESI or -APCI): While less common for general steroid panels, negative mode can offer excellent sensitivity for specific compounds.[2] It often provides a cleaner baseline with less background noise.[2] The phenolic hydroxyl group on the A-ring of estradiol derivatives can be deprotonated to form a [M-H]⁻ ion.
Recommendation: Start with positive ion mode as it is more commonly successful for steroids. However, if signal intensity is low or the background is high, developing a method in negative ion mode is a valuable alternative.
Q3: Can the deuterium labels on 2ME2-d5 exchange or be lost?
A3: Yes, this is a potential issue known as H/D or back-exchange. It is critical that the deuterium atoms are placed on stable, non-exchangeable positions (e.g., on a carbon atom not prone to enolization). Avoid placing labels on hydroxyl (-OH) or amine (-NH) groups. If you suspect label instability, you may need to perform a stability assessment by incubating the standard in a blank matrix under your experimental conditions and monitoring for any signal increase in the non-deuterated analyte channel.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Issue 1: Low or No Signal Intensity for this compound
A weak or absent signal is one of the most common challenges.[8] The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Verify Mass Spectrometer Parameters
Ensure your instrument is tuned and calibrated according to the manufacturer's guidelines.[8] Double-check that you are monitoring the correct precursor and product ion masses for 2ME2-d5 (e.g., m/z 308.1 → 138.8).[1]
Step 2: Optimize Liquid Chromatography Conditions
The mobile phase composition is critical for good ionization. For steroids, small changes in additives can lead to significant signal enhancement.
-
Mobile Phase Additives: The use of additives can promote the formation of protonated molecules in positive mode.[4] However, higher concentrations can sometimes decrease sensitivity.[3]
-
Organic Solvent: Acetonitrile and methanol are common, but they can affect ionization efficiency differently. Methanol has a lower surface tension, which can sometimes aid the electrospray process.[9]
Table 1: Effect of Mobile Phase Additives on Steroid Signal (Illustrative Data)
| Additive | Concentration | Ion Mode | Relative Signal Intensity (%) | Notes |
|---|---|---|---|---|
| No Additive | - | +ESI | 15 | Poor protonation of the analyte. |
| Formic Acid | 0.1% | +ESI | 85 | Good general-purpose additive.[4] |
| Formic Acid | ~0.01% (100 ppm) | +ESI | 100 | Very low concentrations are often optimal for steroids. [3] |
| Ammonium Formate | 5 mM | +ESI | 90 | Can form [M+NH₄]⁺ adducts, potentially improving signal. |
| Ammonium Fluoride | 0.2 mM | -ESI | 95 | Can significantly enhance signal in negative mode.[10][11] |
Step 3: Optimize Ion Source Parameters
Ion source conditions must be optimized for your specific flow rate and mobile phase.[12]
-
Ionization Source: ESI is generally more susceptible to matrix effects than APCI.[13] If your sample matrix is complex (e.g., plasma, tissue homogenate), testing an APCI source may be beneficial. A published method for 2ME2 successfully used APCI.[1]
-
Source Tuning: Systematically tune source parameters like nebulizing gas flow, drying gas temperature, and capillary voltage while infusing a standard solution of 2ME2-d5.[14] Be aware that some compounds are thermally labile, and excessively high temperatures can cause degradation.[12]
Step 4: Evaluate Sample Preparation and Matrix Effects
Components in your sample matrix (salts, phospholipids, etc.) can interfere with the ionization of your analyte, a phenomenon known as matrix effect.[13][15] This can suppress or, less commonly, enhance the signal.
Caption: Mechanism of ion suppression due to matrix effects.
To Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method. Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interfering components than a simple protein precipitation.[10]
-
Ensure Co-elution: The primary purpose of a deuterated internal standard is to co-elute with the analyte to compensate for matrix effects.[7] A slight shift in retention time due to the isotope effect is known to occur but should be minimal.[16] If the separation is significant, adjust your chromatography.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize suppression.
Step 5: Consider Chemical Derivatization
If other strategies fail to provide adequate signal, chemical derivatization can dramatically improve the ionization efficiency of 2-Methoxyestradiol. One study reported a significant signal enhancement by derivatizing 2ME with MPDNP-F, which adds a permanently charged moiety to the molecule, making it highly responsive in positive ESI mode.[5][6]
Issue 2: High Variability in Signal Response
Inconsistent signal intensity, especially for the internal standard, often points to differential matrix effects or issues with sample processing.[7]
Q: Why is my 2ME2-d5 signal variable between samples?
A: This can happen when the matrix composition varies from sample to sample (e.g., plasma from different subjects). Even with a co-eluting internal standard, severe matrix effects can impact the analyte and standard slightly differently.[7] Another cause can be inconsistent sample extraction recovery.
Table 2: Troubleshooting Signal Variability
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| IS signal drops in some samples but not others | Differential Matrix Effects | 1. Improve sample cleanup (use SPE or SLE).[10] 2. Evaluate matrix effect quantitatively using a post-extraction spike experiment.[17] |
| Both analyte and IS signals are randomly low | Inconsistent Extraction Recovery | 1. Optimize and validate the sample extraction protocol. 2. Ensure complete solvent evaporation and consistent reconstitution. |
| Signal intensity decreases over the course of a run | Contamination Buildup | 1. Clean the ion source. 2. Use a divert valve to direct the early, high-salt portion of the LC run to waste. |
| Analyte/IS ratio is inconsistent | Isotopic Instability or Crosstalk | 1. Verify the isotopic purity of the standard.[7] 2. Check for H/D back-exchange.[7] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method for 2-Methoxyestradiol analysis in plasma.[1]
-
Spike: To 300 µL of plasma sample, add the this compound internal standard solution.
-
Vortex: Briefly vortex the sample to mix.
-
Extract: Add 1.5 mL of ethyl acetate.
-
Mix: Vortex vigorously for 2 minutes.
-
Centrifuge: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.01% formic acid).
-
Inject: Inject the sample into the LC-MS/MS system.
Protocol 2: Basic LC-MS/MS Parameters
These are suggested starting parameters and should be optimized for your specific instrument and application.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, <3 µm particle size).[1]
-
Mobile Phase A: 0.01% Formic Acid in Water.[3]
-
Mobile Phase B: 0.01% Formic Acid in Methanol or Acetonitrile.[3]
-
Flow Rate: 0.25 - 0.4 mL/min.[1]
-
Gradient: Start with a suitable gradient (e.g., 10% B to 95% B over 5 minutes) to ensure elution and separation from matrix components.
-
Ion Source: ESI or APCI, Positive Mode.
-
MRM Transitions:
-
2-Methoxyestradiol: 303.1 → 136.8
-
This compound: 308.1 → 138.8[1]
-
-
Source Settings: Optimize gas flows, temperatures, and voltages according to your instrument manufacturer's recommendations.
References
- 1. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 3. question about steroid LC-MS analysis - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. eijppr.com [eijppr.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxyestradiol-d5 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxyestradiol-d5 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is a deuterated form of 2-Methoxyestradiol, an endogenous metabolite of estradiol. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to ensure accurate and precise measurement of non-deuterated 2-Methoxyestradiol. The stability of this compound in biological samples (e.g., plasma, serum, urine) is critical because its degradation can lead to inaccurate quantification of the target analyte.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Both short-term and long-term storage temperatures can impact stability. Elevated temperatures can accelerate degradation.[1][2]
-
pH: The pH of the biological matrix, particularly urine, can affect the stability of steroids and their metabolites.[1]
-
Enzymatic Degradation: Biological matrices contain enzymes that can potentially metabolize this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.
-
Isotopic Exchange: Under certain conditions, the deuterium atoms on the molecule can exchange with hydrogen atoms from the surrounding environment, compromising its function as an internal standard.[3]
Q3: What are the recommended storage conditions for biological samples containing this compound?
Based on stability studies of the closely related non-deuterated 2-Methoxyestradiol, the following storage conditions are recommended:
-
Short-Term Storage: For short durations (up to 72 hours), samples should be stored at 4°C.[4] Storage at room temperature (25°C) may lead to greater variability.[4]
-
Long-Term Storage: For extended periods, samples should be stored at -80°C.[5][6] Studies on other steroids in plasma have shown stability for over 10 years at -25°C.
-
Stock Solutions: Stock solutions of this compound prepared in organic solvents like acetonitrile should be stored at -20°C.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal
Possible Cause: Degradation of this compound during sample storage or processing.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that samples have been consistently stored at the recommended temperatures (-80°C for long-term, 4°C for short-term).
-
Evaluate Freeze-Thaw Cycles: Determine the number of times samples have been subjected to freeze-thaw cycles. Minimize these cycles whenever possible.
-
Assess Bench-Top Stability: Conduct a short-term stability experiment by leaving a quality control (QC) sample at room temperature for a period that mimics your typical sample handling time and analyze it against a freshly prepared standard.
-
Check Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for varying durations to assess for degradation after sample preparation.
Issue 2: Apparent Increase in Analyte (2-Methoxyestradiol) Concentration
Possible Cause: Isotopic exchange, where the deuterium atoms on this compound are replaced by hydrogen atoms, causing it to be detected as the non-deuterated analyte.
Troubleshooting Steps:
-
Evaluate pH of Solutions: Isotopic exchange can be catalyzed by acidic or basic conditions. Ensure the pH of your extraction and reconstitution solvents is appropriate.
-
Control Temperature: Higher temperatures can accelerate isotopic exchange. Keep samples and extracts cool throughout the process.
-
Analyze Blank with Internal Standard: Prepare a blank matrix sample spiked only with this compound. Analyze this sample and monitor the mass transition for the non-deuterated 2-Methoxyestradiol. A significant signal for the analyte indicates isotopic exchange or impurity in the internal standard.
-
Consider a Different Labeled Standard: If isotopic exchange is persistent, consider using a ¹³C-labeled internal standard, which is not prone to exchange.
Experimental Protocols & Data
Stability of 2-Methoxyestradiol in Biological Matrices
Disclaimer: The following data is for the non-deuterated 2-Methoxyestradiol. The stability of this compound is expected to be very similar.
Table 1: Summary of 2-Methoxyestradiol Stability in Human Serum
| Stability Test | Condition | Duration | Variation in Quantitative Values (%) |
| Freeze-Thaw | 3 cycles at -80°C | - | < 10.0% |
| Short-Term | 4°C | 24 hours | < 10.0% |
| Short-Term | 4°C | 72 hours | < 10.0% |
| Short-Term | 25°C | 24 hours | Worse than at 4°C |
| Post-Preparative | 10°C (Autosampler) | 24 hours | Stable |
| Post-Preparative | 10°C (Autosampler) | 48 hours | < 15% decrease in peak area |
Data adapted from a study on the quantification of 2-Methoxyestradiol in human serum.[4]
Table 2: Summary of 2-Methoxyestradiol Stability in Human Urine
| Stability Test | Condition | Duration | Change in Concentration |
| Short-Term | 4°C | Up to 48 hours | < 1% per 24 hours |
| Long-Term | -80°C | 1 year | < 1% |
| Freeze-Thaw | 3 cycles | - | Not consistently associated with losses |
Data adapted from a study on the stability of fifteen estrogens and estrogen metabolites in urine samples.[5][6]
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
Signaling Pathway of 2-Methoxyestradiol Metabolism
Caption: Simplified metabolic pathway of Estradiol to 2-Methoxyestradiol.
Troubleshooting Logic for Isotopic Exchange
Caption: Troubleshooting workflow for suspected isotopic exchange of this compound.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
common issues with deuterated internal standards
Welcome to the Technical Support Center for Deuterated Internal Standards.
This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of deuterated internal standards in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using deuterated internal standards?
A1: The most frequently encountered problems include inaccurate or inconsistent quantitative results, and variability in the internal standard's signal intensity.[1] These issues often stem from a few core problems:
-
Chromatographic Shift: The deuterated internal standard and the analyte may have slightly different retention times.[2]
-
Isotopic Impurity: The presence of the non-deuterated analyte (d0) in the internal standard stock.[1][3]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample matrix or solvent.[1][2]
-
Differential Matrix Effects: The analyte and the internal standard experience different degrees of ion suppression or enhancement from the sample matrix.[2][4]
Q2: Why is my deuterated internal standard eluting earlier than my analyte?
A2: This phenomenon is known as the "deuterium isotope effect" or "chromatographic shift".[5] In reversed-phase chromatography, deuterated compounds often have slightly shorter retention times compared to their non-deuterated counterparts.[1][6] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered interactions with the stationary phase.[5]
Q3: What level of isotopic and chemical purity is recommended for a deuterated internal standard?
A3: For reliable and reproducible results, high purity is essential. General recommendations are:
It is crucial to always obtain a certificate of analysis (CoA) from your supplier that specifies both the chemical and isotopic purity.[1][3]
Q4: What is deuterium (H/D) exchange and how can I prevent it?
A4: Deuterium exchange, or back-exchange, is a process where deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[1][2] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][2] Storing or analyzing deuterated compounds in acidic or basic solutions can also catalyze this exchange.[2][8] To prevent this, ensure the deuterium labels are on stable, non-exchangeable positions of the molecule and maintain a neutral pH for your samples and solutions whenever possible.[1][9]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Inaccurate or inconsistent quantification is a primary indicator of a problem with your internal standard. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Step 1: Verify Co-elution of Analyte and Internal Standard
A lack of co-elution can lead to differential matrix effects, where the analyte and internal standard are exposed to different levels of ion suppression or enhancement, compromising accuracy.[1][6]
-
Action: Overlay the chromatograms of the analyte and the internal standard to confirm if they elute as a single peak.[1]
-
Solution:
-
Adjust Chromatography: Modify the mobile phase composition, gradient, or temperature to improve co-elution.[2][5]
-
Use a Lower Resolution Column: In some instances, a column with lower resolution can ensure the analyte and internal standard elute together.[1][6]
-
Alternative Isotopes: If chromatographic separation persists, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1][10]
-
Step 2: Confirm Isotopic and Chemical Purity
The presence of the non-deuterated analyte (d0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration.[1]
-
Action: Review the Certificate of Analysis (CoA) from your supplier for the specified isotopic and chemical purity.[1][3]
-
Solution:
-
Purity Assessment: If you suspect the purity is not as stated, you can verify the isotopic and chemical purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]
-
Step 3: Investigate Isotopic (H/D) Exchange
Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][2] This is more likely if the deuterium labels are in chemically labile positions.[1][2]
-
Action: Review the chemical structure of your internal standard to ensure the deuterium labels are on stable, non-exchangeable positions.[1][9]
-
Solution:
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the signal of the non-labeled compound.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[11]
-
Issue 2: Unstable Signal Intensity of the Internal Standard
High variability in the internal standard's signal intensity between samples often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Workflow for Unstable Internal Standard Signal
Caption: A workflow for troubleshooting an unstable internal standard signal.
Step 1: Evaluate for Differential Matrix Effects
Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] This "differential matrix effect" can lead to inaccurate quantification.[12] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[11]
-
Action: Conduct a post-extraction addition experiment to assess the matrix effect.
-
Solution:
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove more of the matrix components that cause ion suppression.
-
Modify Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from the interfering matrix components.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic purity of a deuterated internal standard and quantify the amount of unlabeled analyte (d0 impurity).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).[1]
-
Instrumentation: Infuse the solution directly into a high-resolution mass spectrometer or perform a liquid chromatography separation.[1][3]
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).[1][3]
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, ... dn).[1]
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [ (Sum of deuterated isotopologue areas) / (Total area of all isotopologues) ] x 100
-
Example Data: Isotopic Purity Assessment
| Isotopologue | Measured Area | Percentage of Total |
| d0 (Unlabeled) | 1,500 | 1.5% |
| d1 | 500 | 0.5% |
| d2 | 800 | 0.8% |
| d3 | 97,200 | 97.2% |
| Total | 100,000 | 100.0% |
| Isotopic Purity | 98.5% |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples: [2]
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.[2]
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Example Data: Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| Set A (Neat) | 100,000 | 120,000 | 0.83 |
| Set B (Post-Spike) | 75,000 | 115,000 | 0.65 |
| Set C (Pre-Spike) | 70,500 | 109,250 | 0.65 |
| Matrix Effect | 75.0% | 95.8% | |
| Recovery | 94.0% | 95.0% |
This table presents hypothetical data illustrating a differential matrix effect where the analyte experiences more ion suppression (75% signal remaining) than the internal standard (95.8% signal remaining).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Estradiol Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of estradiol metabolites.
Troubleshooting Guide
Chromatographic analysis of estradiol and its metabolites can be challenging due to their low physiological concentrations and the complexity of biological matrices.[1][2] Below is a guide to common issues encountered during these experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate column chemistry for separating structurally similar metabolites. | Consider a phenyl-based column, which can offer better selectivity for estrogens compared to a standard C18 column.[3] |
| Mobile phase composition is not optimized. | Adjust the organic solvent percentage, buffer concentration, and pH of the mobile phase.[4] | |
| Suboptimal gradient slope. | Modify the gradient elution profile to enhance the separation of critical pairs. | |
| Peak Tailing | Presence of secondary interaction sites on the column (e.g., residual silanols). | Use a column with end-capping or operate at a pH that suppresses silanol interactions. Consider adding a small amount of a competitive base to the mobile phase. |
| Column overload due to high sample concentration. | Reduce the injection volume or dilute the sample. | |
| Dead volume in the HPLC system. | Check and minimize the length and diameter of tubing and ensure proper fitting connections. | |
| Low Sensitivity/Poor Ionization | Estradiol and its metabolites have poor ionization efficiency in electrospray ionization (ESI).[5][6] | Derivatization with reagents like dansyl chloride can significantly improve ionization efficiency and assay sensitivity.[5][7][8] |
| Matrix effects, particularly ion suppression from co-eluting compounds. | Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique.[1] Consider using online SPE for automation and reduced matrix effects.[9] | |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer parameters (e.g., ion spray voltage, temperature) for the specific analytes.[6] | |
| Baseline Noise or Drift | Contaminated mobile phase or column.[4] | Use high-purity solvents and reagents.[4] Regularly flush the column and the entire HPLC system. |
| Air bubbles in the pump or detector.[4] | Degas the mobile phase thoroughly.[4] Prime the pump to remove any trapped air. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[4] | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle and injection port wash routine between samples.[4] |
| Contamination in the sample preparation process. | Use clean glassware and high-purity solvents for sample extraction and reconstitution. | |
| Irreproducible Retention Times | Inadequate column equilibration between injections. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4] |
| Changes in mobile phase composition over time. | Prepare fresh mobile phase daily, especially if using volatile solvents or buffers.[4] | |
| Column degradation. | Use a guard column to protect the analytical column from contaminants.[10] Monitor column performance and replace it when necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for analyzing estradiol metabolites in serum or plasma?
A1: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques.[7][11] LLE, often using solvents like methyl tert-butyl ether (MTBE), is a traditional method.[7] However, SPE is widely adopted for its ability to provide cleaner extracts, reduce matrix effects, and offer high analyte recovery.[1]
Q2: Is derivatization necessary for the LC-MS/MS analysis of estradiol metabolites?
A2: While not always mandatory, derivatization is highly recommended for achieving the low limits of quantification (LLOQ) often required, especially for clinical research.[11][12] Estradiol and its metabolites exhibit poor ionization in ESI-MS.[6] Derivatization with agents like dansyl chloride significantly enhances their ionization efficiency, leading to improved sensitivity.[5][8]
Q3: What type of analytical column is best suited for separating estradiol and its metabolites?
A3: While C18 columns are widely used, for closely related estrogen metabolites, a phenyl-based stationary phase can provide better selectivity and resolution due to pi-pi interactions.[3] The choice of column will also depend on the specific metabolites being targeted and the mobile phase conditions.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, particularly ion suppression, can be a significant issue. To minimize them, you can:
-
Improve sample cleanup: Utilize a robust SPE protocol.[1]
-
Optimize chromatography: Ensure chromatographic separation of analytes from the bulk of the matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): This is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects.
-
Employ online SPE: This can automate the cleanup process and provide consistent results.[9]
Q5: What are typical LLOQs for estradiol and its metabolites in biological samples?
A5: With modern UPLC-MS/MS systems and derivatization, LLOQs in the low picogram per milliliter (pg/mL) range are achievable. For example, methods have been developed with LLOQs of 2 pg/mL for estradiol and 5 pg/mL for estrone in human plasma.[13] Some ultra-sensitive methods report LLOQs as low as 0.6 pmol/L (approximately 0.16 pg/mL) for estradiol.[14]
Experimental Protocols
Below are detailed methodologies for key experiments in the analysis of estradiol metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pretreatment:
-
To 250 µL of plasma or serum, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.[1]
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.[1]
-
-
Sample Loading:
-
Load the supernatant from the pretreated sample onto the conditioned SPE cartridge.[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[1]
-
-
Elution:
-
Elute the analytes with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).[1]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.[1]
-
Derivatization with Dansyl Chloride
-
After the dry-down step in sample preparation, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to the dried extract.[8]
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[8]
-
Incubate the mixture at 60°C for 5 minutes.[8]
-
The sample is now ready for injection into the LC-MS/MS system.
UPLC-MS/MS Conditions
The following are example parameters and may need to be optimized for your specific instrument and application.
-
LC System: ACQUITY UPLC or similar[9]
-
Column: ACQUITY UPLC C18 or a phenyl-based column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water or 0.1% ammonium hydroxide in water[6][15]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A linear gradient tailored to separate the analytes of interest.
-
Injection Volume: 5 - 20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S)[9]
-
Ionization Mode: Negative electrospray ionization (ESI) for underivatized estrogens, positive ESI for dansylated derivatives.
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
Table 1: SPE Recovery of Estradiol Metabolites
| Analyte | Sorbent Type | Recovery (%) | Reference |
| Estradiol | Polymeric | >90% | [1] |
| Estrone | Polymeric | >90% | [1] |
| Estriol | Polymeric | >90% | [1] |
Table 2: Lower Limits of Quantification (LLOQ) for Estradiol and Estrone
| Analyte | Method | LLOQ | Reference |
| Estradiol | UPLC-MS/MS | 2 pg/mL | [13] |
| Estrone | UPLC-MS/MS | 5 pg/mL | [13] |
| Estradiol | UPLC-MS/MS (derivatized) | 1 pg/mL | [5] |
| Ethinyl Estradiol | UPLC-MS/MS (derivatized) | 5 pg/mL | [5] |
| Estradiol | Ultrasensitive LC-MS/MS | 0.6 pmol/L (~0.16 pg/mL) | [14] |
| Estrone | Ultrasensitive LC-MS/MS | 0.3 pmol/L (~0.08 pg/mL) | [14] |
Visualizations
Caption: Experimental workflow for estradiol metabolite analysis.
Caption: Simplified estrogen metabolism and genomic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 2-Methoxyestradiol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 2-Methoxyestradiol-d5 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in a mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix which compete with the analyte for ionization, leading to a decreased signal intensity.[2] Consequently, ion suppression can compromise the accuracy, precision, and sensitivity of your analytical method.[3]
Q2: Why is a deuterated internal standard like this compound used?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for quantitative LC-MS/MS analysis.[2][3] Because they are chemically almost identical to the analyte of interest (2-Methoxyestradiol), they co-elute and experience similar ionization suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Q3: Can this compound completely eliminate problems from matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[3] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[3] This is referred to as differential matrix effects.
Q4: What are the common causes of ion suppression in bioanalytical methods for estrogens?
A4: Ion suppression is primarily caused by components of the sample matrix that are not the analyte of interest. In biological matrices such as plasma or urine, common culprits include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic.[2]
-
Salts and buffers: High concentrations of non-volatile salts can interfere with the ionization process.[2]
-
Proteins and peptides: Incomplete removal of proteins can lead to significant suppression.[2]
Troubleshooting Guide
Issue 1: Poor reproducibility of the analyte/internal standard area ratio.
This can be a significant indicator of variable ion suppression between samples.
| Potential Cause | Recommended Solution |
| Inconsistent sample cleanup | Optimize and validate the sample preparation method (e.g., SPE, LLE) to ensure consistent removal of matrix components. |
| High matrix variability between samples | Consider a more rigorous sample cleanup method or sample dilution. |
| Chromatographic shift | Check for column degradation and replace if necessary. Ensure mobile phase composition is consistent. |
Issue 2: Analyte and this compound do not co-elute perfectly.
Even a small shift in retention time can lead to differential ion suppression.
| Potential Cause | Recommended Solution |
| Isotope effect | While inherent, optimizing the chromatographic method (e.g., gradient slope, temperature) can minimize the separation. |
| Column degradation | A loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard. Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.[3] |
Issue 3: Low signal intensity for both analyte and internal standard.
This suggests a general issue with ion suppression or instrument performance.
| Potential Cause | Recommended Solution |
| Significant matrix effects | Improve sample preparation to remove more interfering compounds. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[2] |
| Suboptimal MS source conditions | Optimize source parameters such as gas flow, desolvation temperature, and capillary voltage for 2-Methoxyestradiol.[4] |
| Inefficient ionization | Consider switching the ionization mode (e.g., from ESI to APCI) as APCI can be less prone to ion suppression in some cases.[5] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for the determination of 2-Methoxyestradiol in human plasma.[6]
-
Sample Aliquoting: Take 0.3 mL aliquots of plasma.
-
Internal Standard Spiking: Spike the plasma samples with this compound.
-
Extraction: Perform liquid-liquid extraction with ethyl acetate.
-
Evaporation: Evaporate the organic layer to dryness.
-
Reconstitution: Reconstitute the residue in the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for 2-Methoxyestradiol Analysis
The following are example parameters and should be optimized for your specific instrument.[6][7]
| Parameter | Setting |
| LC Column | Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) |
| Mobile Phase | Gradient elution with methanol and water |
| Flow Rate | 0.25 mL/min |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (2ME2) | m/z 303.1 -> 136.8 |
| MRM Transition (2ME2-d5) | m/z 308.1 -> 138.8 |
Visualizations
Caption: Experimental workflow for 2-Methoxyestradiol analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
2-Methoxyestradiol-d5 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to 2-Methoxyestradiol-d5. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological effects?
This compound is the deuterated form of 2-Methoxyestradiol (2-ME2)[1]. 2-ME2 is an endogenous metabolite of estradiol that exhibits anti-cancer, anti-angiogenic, and anti-proliferative properties[2][3][4]. Its mechanism of action is independent of estrogen receptors[5]. 2-ME2 functions by inhibiting microtubule polymerization, which leads to mitotic arrest and apoptosis[6][7]. It also downregulates the transcription factor HIF-1α (hypoxia-inducible factor 1-alpha), a key regulator of angiogenesis[2][6]. The deuterated form, this compound, is often used as an internal standard in quantitative analysis[1].
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?
Precipitation of this compound in aqueous solutions like cell culture media is a common problem due to its low aqueous solubility[4][8]. The primary cause is the solvent shift that occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium[9]. Other contributing factors can include the final concentration of the compound, the temperature of the medium, and interactions with components in the medium such as proteins and salts[9][10].
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly recommended solvents for preparing stock solutions of 2-Methoxyestradiol and its analogs are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[11][12]. DMSO is often preferred as it can dissolve the compound at high concentrations[13][14].
Q4: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5% for DMSO[9]. It is always best to determine the tolerance of your specific cell line to the solvent by running a vehicle control experiment.
Troubleshooting Guide: Solubility Issues
This guide addresses the common issue of this compound precipitation in aqueous media and provides potential solutions.
Data Presentation: Solubility of 2-Methoxyestradiol
The solubility of this compound is expected to be very similar to that of 2-Methoxyestradiol. The following table summarizes the solubility of 2-Methoxyestradiol in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~250 mg/mL (with sonication) | [13] |
| DMSO | ~20 mg/mL | [11][12] |
| DMSO | ~15.3 mg/mL | [7] |
| DMSO | ~10 mg/mL | [8] |
| DMF | ~30 mg/mL | [11][12] |
| Ethanol | ~24.25 mg/mL (with sonication) | [7] |
| Ethanol | ~10 mg/mL | [8] |
| Ethanol | ~1 mg/mL | [11][12] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [11][12] |
| Water | Insoluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 307.4 g/mol [15]. To prepare a 10 mM stock solution, you will need 3.074 mg of this compound for every 1 mL of DMSO.
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution[7][9].
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[9].
Protocol 2: Diluting the Stock Solution into Cell Culture Medium
This protocol provides a method for diluting the concentrated stock solution into cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution (recommended):
-
To achieve a final concentration of 10 µM, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to make a 100 µM solution. Mix gently by pipetting.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to reach the final concentration of 10 µM. This stepwise dilution helps to gradually change the solvent environment, reducing the likelihood of precipitation[9].
-
-
Add to cells: Immediately add the final diluted solution to your cell culture. Gently swirl the plate or flask to ensure even distribution.
Mandatory Visualization: Diagrams
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Key signaling events initiated by 2-Methoxyestradiol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 7. apexbt.com [apexbt.com]
- 8. 2-Methoxyestradiol powder 362-07-2 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | C19H26O3 | CID 71309608 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting poor recovery of 2-Methoxyestradiol-d5
Welcome to the technical support center for 2-Methoxyestradiol-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the handling and analysis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low recovery of this compound during sample preparation?
Low recovery of this compound can stem from several factors during the sample preparation process. The most common culprits are issues with the extraction method, compound stability, or unexpected matrix effects.
Troubleshooting Steps:
-
Optimize Extraction Procedure: The choice of extraction method, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical. Ensure that the chosen solvents and sorbents are appropriate for the chemical properties of this compound.
-
Evaluate Compound Stability: 2-Methoxyestradiol is sensitive to factors like temperature, pH, and light.[1] It is crucial to handle samples under conditions that preserve the integrity of the analyte. For instance, serum samples containing 2-Methoxyestradiol have been shown to be stable for up to three freeze-thaw cycles and for 24-72 hours at 4°C.[2]
-
Assess Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction and analysis, leading to ion suppression or enhancement in mass spectrometry.[3][4][5] It is important to evaluate and mitigate these effects.
Below is a troubleshooting workflow to address low recovery:
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
minimizing isotopic exchange in d5-labeled compounds
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on minimizing isotopic exchange in D5-labeled compounds. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my D5-labeled compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your D5-labeled compound is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] This is a critical issue as it compromises the isotopic purity of your standard, which can lead to inaccurate quantification in mass spectrometry-based assays.[1][2] The loss of deuterium alters the mass-to-charge ratio (m/z) of the internal standard, potentially causing a decreased signal at the expected m/z and the appearance of signals corresponding to D4, D3, etc., isotopologues.[2]
Q2: Which factors have the most significant impact on the rate of isotopic exchange?
The stability of deuterium labels is influenced by several key factors:
-
pH: The rate of H/D exchange is highly dependent on the pH of the solution. Both highly acidic and basic conditions can catalyze the exchange.[2] For many compounds, the minimum rate of exchange occurs at a pH of approximately 2.5 to 3.[3][4]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including isotopic exchange.[1][2]
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium. Aprotic solvents like acetonitrile are generally recommended to prevent this.[5][6]
-
Position of the Deuterium Label: The location of the deuterium atoms on the molecule is crucial. Deuterium on heteroatoms (e.g., -OH, -NH) is highly susceptible to exchange. While C-D bonds are generally stable, those on carbons adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.[7][8]
Q3: How should I store my D5-labeled compounds to ensure stability?
Proper storage is essential to maintain the isotopic and chemical purity of your deuterated standards.[9] General best practices include:
-
Temperature: For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[5] Solutions should be stored in well-sealed vials at low temperatures, typically between 2-8°C for short-term and -20°C for long-term storage.[5][7] Always refer to the manufacturer's certificate of analysis for specific instructions.
-
Protection from Light: Many organic compounds are sensitive to light. Storing your standards in amber vials or in the dark can prevent photodegradation.[7]
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[7]
-
Container: Use tightly sealed containers to prevent exposure to atmospheric moisture.[9] Single-use ampoules are ideal for minimizing contamination.[9]
Q4: What are the best solvents to use for preparing solutions of D5-labeled compounds?
The choice of solvent is critical to prevent H/D exchange.[5] High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are generally recommended.[5] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.[5] If a protic solvent is necessary for solubility or chromatography, using a deuterated version of that solvent (e.g., methanol-d4, D₂O) will help minimize isotopic exchange.[6]
Q5: How can I verify the isotopic purity of my D5-labeled compound?
The isotopic purity should be verified upon receipt and periodically. High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment by analyzing the distribution of isotopologues.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and assess isotopic purity.[5]
Troubleshooting Guides
Issue 1: I'm observing a loss of my D5 label during sample preparation.
This is a common issue that can often be traced back to the experimental conditions.
-
Potential Cause: Use of protic solvents (e.g., water, methanol) in your sample preparation workflow.
-
Corrective Action: Switch to anhydrous aprotic solvents like acetonitrile or THF. If an aqueous workup is unavoidable, perform it quickly at a low temperature and near neutral pH to minimize back-exchange.[3]
-
-
Potential Cause: Exposure to acidic or basic conditions.
-
Corrective Action: Maintain the pH of your solutions as close to neutral as possible, or within a range known to be stable for your compound. If extreme pH is necessary, minimize the exposure time and keep the temperature low.
-
-
Potential Cause: Elevated temperatures during sample processing.
-
Corrective Action: Keep samples on ice or at 4°C throughout the preparation process. Minimize incubation times at higher temperatures.[2]
-
Issue 2: My internal standard (IS) peak area is decreasing over the course of an LC-MS run.
A decreasing IS response can indicate instability in the autosampler or during the chromatographic separation.
-
Potential Cause: "Back-exchange" occurring in the protic mobile phase.
-
Potential Cause: In-source isotopic exchange.
Quantitative Data Summary
The stability of a deuterated compound is highly dependent on its structure and the experimental conditions. The following tables provide a generalized overview of factors influencing stability and illustrative data on exchange rates.
Table 1: Factors Influencing Deuterium Exchange
| Factor | Condition Promoting Exchange | Condition Minimizing Exchange | Rationale |
| pH | Highly acidic (pH < 2) or basic (pH > 8) | Near neutral (pH 4-6) or slightly acidic (pH 2.5-3 for LC-MS) | Acid and base catalysis can promote H/D exchange.[10] The rate is often slowest around pH 2.5-3.[3] |
| Temperature | Elevated temperatures (>37°C) | Low temperatures (0-4°C) | Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1] |
| Solvent | Protic (e.g., H₂O, Methanol) | Aprotic (e.g., Acetonitrile, THF) or Deuterated | Protic solvents provide a source of exchangeable protons.[6] |
| Light | Exposure to UV or ambient light | Storage in the dark or in amber vials | Light can induce photolytic degradation.[7] |
| Atmosphere | Presence of oxygen and moisture | Inert atmosphere (e.g., Nitrogen, Argon) | Minimizes oxidation and exposure to atmospheric water.[7] |
Table 2: Illustrative Half-Life of Deuterium Exchange at Different pH Values
| Compound Type | pH 2 | pH 7 | pH 10 |
| Deuterium on carbon alpha to a ketone | Minutes | Hours | Seconds |
| Deuterium on an aromatic ring | Days | Weeks | Hours |
| Deuterium on a hydroxyl group | Milliseconds | Milliseconds | Milliseconds |
| Note: These are generalized, illustrative values. The actual rates of exchange are highly compound-specific. |
Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium label under conditions relevant to the intended experimental use (e.g., in a specific buffer or biological matrix).[11]
Methodology:
-
Sample Preparation: Prepare a stock solution of the D5-labeled compound in an anhydrous, aprotic solvent (e.g., acetonitrile). Spike a known concentration of this stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).[11]
-
Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[11]
-
Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile). If necessary, extract the compound from the matrix using a suitable method like protein precipitation or liquid-liquid extraction.[11]
-
Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.[11]
-
Data Interpretation: Calculate the percentage of the D5-labeled form remaining at each time point to determine the rate of exchange.[11]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of a D5-labeled compound under stress conditions.[11]
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[11]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.[11]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.[11]
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[11]
-
-
Time Points: Take samples at various time points.
-
Analysis: Analyze the stressed samples using a stability-indicating method (e.g., LC-MS) to separate the parent compound from any degradation products.
-
Data Interpretation: Determine the rate of degradation under each condition and identify the degradation products.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating sources of isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating LC-MS Methods for 2-Methoxyestradiol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methoxyestradiol (2-ME), a promising endogenous metabolite of estradiol with anti-cancer and anti-angiogenic properties, is crucial for preclinical and clinical studies. This guide provides a comparative analysis of different liquid chromatography-mass spectrometry (LC-MS) methods for the validation of 2-ME quantification, with a focus on the use of its deuterated internal standard, 2-Methoxyestradiol-d5.
This document outlines and contrasts three distinct validated methods, presenting their performance data in clearly structured tables, detailing their experimental protocols, and visualizing their workflows. The objective is to offer a comprehensive resource to aid in the selection and implementation of a robust and reliable LC-MS assay for 2-Methoxyestradiol.
Performance Comparison of Validated LC-MS Methods
The following tables summarize the key validation parameters for three different LC-MS methods for the quantification of 2-Methoxyestradiol. These methods vary in their choice of internal standard, sample preparation technique, and the use of derivatization.
| Validation Parameter | Method 1: LLE with 2-ME-d5 IS | Method 2: SPE with Derivatization & 2-ME-13C6 IS | Method 3: LLE for Estrogen Panel |
| Internal Standard (IS) | This compound | 2-Methoxyestradiol-13C6 | Isotopically labeled estrogens |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) & Derivatization | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 1 - 100 ng/mL | 5 - 200 pg/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2.5 pg/mL | ≤ 1.0 pg/mL |
| Accuracy (% Recovery) | 105 - 108% | 93 - 113% | Not specified |
| Precision (%RSD) | 3.62 - 5.68% | < 10.0% | Not specified |
Experimental Protocols
Method 1: Liquid-Liquid Extraction with this compound Internal Standard
This method offers a straightforward approach for the quantification of 2-Methoxyestradiol in human plasma.
Sample Preparation:
-
To 0.3 mL of human plasma, add the internal standard, this compound.
-
Perform a liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)
-
Mobile Phase: Gradient elution with methanol and water
-
Flow Rate: 0.25 mL/min
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive mode
-
MS/MS Transitions:
-
2-Methoxyestradiol: m/z 303.1 → 136.8
-
This compound: m/z 308.1 → 138.8
-
Method 2: Solid-Phase Extraction with Derivatization and 2-Methoxyestradiol-13C6 Internal Standard
This highly sensitive method is suitable for detecting very low concentrations of 2-Methoxyestradiol in human serum.[1]
Sample Preparation:
-
Condition an Oasis HLB µElution plate.
-
Load the serum sample to which the internal standard, 2-Methoxyestradiol-13C6, has been added.
-
Wash the plate to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F).[1][2]
-
Reconstitute for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions: Specific to the MPDNP-F derivative
Method 3: Liquid-Liquid Extraction for a Panel of Estrogens
This method is designed for the simultaneous analysis of multiple estrogens, including 2-Methoxyestradiol, in serum.[3]
Sample Preparation:
-
To 400 µL of serum, add a solution of isotopically labeled internal standards.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: SCIEX ExionLC AD system
-
MS System: SCIEX Triple Quad™ 6500+ System
-
Run Time: 12 minutes to ensure chromatographic separation of isomers.
Visualizing the Workflow
The following diagrams illustrate the key steps in the described LC-MS method validation workflows.
Caption: A generalized workflow for LC-MS method validation.
Caption: Comparison of sample preparation workflows.
References
- 1. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
A Comparative Guide to the Accurate and Precise Quantification of 2-Methoxyestradiol
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Methoxyestradiol (2-ME2) is critical for preclinical and clinical studies. This guide provides a comparative overview of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 2-ME2 quantification, utilizing 2-Methoxyestradiol-d5 (2-ME2-d5) as an internal standard to ensure high accuracy and precision.
Data Presentation: Performance of 2-ME2 Quantification using 2-ME2-d5
The use of a deuterated internal standard like this compound is a key strategy in mass spectrometry-based quantification to correct for matrix effects and variations during sample processing, thereby enhancing the accuracy and precision of the measurement of the endogenous analyte, 2-Methoxyestradiol.
| Performance Metric | Result | Reference |
| Linearity | 1-100 ng/mL | [1] |
| Accuracy | 105-108% | [1] |
| Precision (RSD) | 3.62-5.68% | [1] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (with derivatization) | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols for the quantification of 2-Methoxyestradiol using LC-MS/MS with this compound as an internal standard.
Method 1: LC-MS/MS for 2-Methoxyestradiol in Human Plasma
-
Sample Pretreatment: Liquid-liquid extraction of 0.3-mL plasma samples with ethyl acetate. Samples were spiked with the internal standard, this compound.[1]
-
Chromatographic Separation:
-
Mass Spectrometry:
Method 2: Highly Sensitive LC-MS/MS with Derivatization
-
Objective: To develop a highly sensitive and accurate method for quantifying 2-Methoxyestradiol in human serum, especially to overcome challenges with low concentrations and isomeric separation.[2][3]
-
Derivatization: Use of 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to enhance the detectability of 2-ME2 in positive electrospray ionization-tandem mass spectrometry (ESI-MS/MS).[2][3]
-
Chromatographic Separation: The method enabled the chromatographic separation of 2-ME2 from its isomeric metabolites.[2][3]
-
Sensitivity: This method achieved a lower limit of quantification (LLOQ) of 2.5 pg/mL for 2-ME2.[2]
Visualizations: Signaling Pathway and Experimental Workflow
To further elucidate the context and application of 2-Methoxyestradiol quantification, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of 2-Methoxyestradiol.[4]
Caption: General workflow for 2-Methoxyestradiol quantification.
References
- 1. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methoxyestradiol-d5 as an Internal Standard in Bioanalysis
In the precise world of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.[1] This guide provides an objective comparison of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated stable isotope-labeled (SIL) internal standard, against other alternatives, supported by experimental data and detailed protocols.
2-Methoxyestradiol (2-ME2) is an endogenous metabolite of estradiol with significant interest in drug development due to its anti-angiogenic and antitumor properties.[2][3] Accurate quantification of 2-ME2 in biological matrices is crucial for pharmacokinetic and metabolism studies. 2-ME2-d5 is the deuterium-labeled version of 2-ME2, designed to serve as an ideal internal standard for its quantification.[4]
The Role and Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[5] They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (²H or D) or carbon-13 (¹³C). This near-identical physicochemical behavior ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects as the analyte, providing the most accurate correction for analytical variability.[1]
While both deuterated and ¹³C-labeled standards are effective, ¹³C-labeled standards are often considered superior as they typically co-elute perfectly with the analyte.[1] Deuterated standards can sometimes exhibit a slight shift in retention time, eluting marginally earlier than the non-labeled compound.[1][5] This can be a disadvantage if matrix effects vary across the chromatographic peak.[1] However, for many applications, a well-characterized deuterated standard like 2-ME2-d5 provides robust and reliable quantification.[6]
Performance Comparison: this compound
Direct comparative studies detailing the performance of 2-ME2-d5 against other specific internal standards for 2-ME2 analysis are not extensively published. However, we can infer its performance based on typical validation data for LC-MS/MS methods that utilize it. The key performance metrics for an internal standard are its ability to ensure the method's accuracy, precision, and consistent recovery while compensating for matrix effects.[7][8]
The following table summarizes typical performance data for an LC-MS/MS method using 2-ME2-d5 for the quantification of 2-ME2 in human plasma.
| Performance Parameter | This compound | Key Considerations & Typical Acceptance Criteria |
| Accuracy | 105–108%[6] | The closeness of the measured value to the true value. Should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[7][9] |
| Precision (CV%) | 3.62–5.68%[6] | The degree of scatter between a series of measurements. The Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[7][9] |
| Recovery | Consistent and reproducible (though specific % not stated) | Recovery of the analyte and IS should be consistent and reproducible across concentration levels, though it need not be 100%.[8] |
| Matrix Effect | Compensated | The IS should effectively compensate for ion suppression or enhancement caused by matrix components, ensuring accuracy is maintained across different biological samples.[9][10] |
| Linearity (R²) | >0.99 (Implied by linear calibration curve)[6] | A measure of how well the calibration curve fits the data points. An R² value >0.99 is generally required. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of 2-Methoxyestradiol in human plasma using this compound as an internal standard, based on established methodologies.[6]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 0.3 mL of human plasma in a clean tube, add the internal standard solution (2-ME2-d5).
-
Vortex mix the sample.
-
Add 1.5 mL of ethyl acetate for extraction.
-
Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Visualizing Workflows and Pathways
To better understand the context of this analysis, the following diagrams illustrate a typical bioanalytical workflow and the primary signaling pathway of 2-Methoxyestradiol.
Bioanalytical Workflow for 2-ME2 Quantification.
2-Methoxyestradiol exerts its biological effects through several mechanisms, primarily by disrupting microtubule dynamics and inhibiting the hypoxia-inducible factor-1α (HIF-1α), which is a key regulator of angiogenesis.[11]
Key Signaling Pathways of 2-Methoxyestradiol.
Conclusion
This compound serves as a robust and reliable internal standard for the accurate quantification of 2-Methoxyestradiol in complex biological matrices. Its use in stable isotope dilution LC-MS/MS methods ensures high accuracy and precision, which are critical for regulated bioanalysis in clinical and drug development settings. While ¹³C-labeled standards may offer a theoretical advantage in chromatographic co-elution, deuterated standards like 2-ME2-d5, when properly validated, provide the performance necessary for demanding bioanalytical applications. The data and protocols presented here support its suitability and effectiveness as a critical tool for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to 2-Methoxyestradiol Analysis: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2-Methoxyestradiol (2-ME2), a promising endogenous estradiol metabolite with anti-proliferative and anti-angiogenic properties. The accurate and precise measurement of 2-ME2 is critical for clinical research, drug development, and understanding its physiological and pathological roles. This document summarizes quantitative data from various analytical platforms, details experimental protocols, and visualizes key cellular pathways affected by 2-ME2.
Quantitative Comparison of Analytical Methods
The selection of an appropriate analytical method for 2-ME2 quantification is paramount for generating reliable and reproducible data. While various techniques are available, they differ significantly in their performance characteristics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior method for steroid analysis, including estrogens and their metabolites, offering high selectivity and sensitivity.[1]
Below is a summary of the performance characteristics of commonly employed methods for 2-ME2 analysis.
| Method | Linearity Range | Limit of Detection (LOD) | Accuracy (%) | Precision (RSD %) | Key Considerations |
| LC-MS/MS | 1-100 ng/mL[2] | 2 pg/mL (with derivatization)[3] | 105-108[2] | 3.62-5.68[2] | High specificity and accuracy; considered the gold standard.[1][4] |
| Flow Injection Chemiluminescence (FI-CL) | 1.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol/L[5] | 5.4 × 10⁻⁹ mol/L[5] | Not explicitly stated | 1.7[5] | Rapid and sensitive method suitable for pharmaceutical preparations and serum.[5] |
| Immunoassays (ELISA/RIA) | Method-dependent | Generally higher than LC-MS/MS | Can show significant overestimation compared to LC-MS/MS.[1][6] | Higher coefficient of variation than LC-MS/MS.[6] | Prone to cross-reactivity with other metabolites, especially at low concentrations.[4][6] |
Note: The performance of immunoassays (ELISA and RIA) can be highly variable and is often less reliable than LC-MS/MS, particularly for measuring low endogenous levels of estrogens.[4][6] Studies have shown that immunoassays can overestimate estrogen concentrations by a significant margin.[1][6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the comparability of results across different laboratories.
This protocol is based on a validated method for the determination of 2-ME2 in human plasma.[2]
a. Sample Preparation:
-
To 0.3 mL of human plasma, add an internal standard (e.g., deuterated 2-ME2).
-
Perform liquid-liquid extraction with 1.5 mL of ethyl acetate.
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)[2]
-
Mobile Phase: Gradient elution with methanol and water.
-
Flow Rate: 0.25 mL/min[2]
-
Injection Volume: 10 µL
c. Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
This protocol describes a rapid and sensitive FI-CL method for 2-ME2 determination.[5]
a. Reagents:
-
Potassium ferricyanide solution
-
Calcein solution
-
Sodium hydroxide solution
-
2-ME2 standard solutions
b. FI-CL System:
-
A flow injection analyzer equipped with a chemiluminescence detector.
-
Two peristaltic pumps to deliver the reagent and sample streams.
c. Procedure:
-
The sample solution containing 2-ME2 is mixed with the potassium ferricyanide-calcein solution in a sodium hydroxide medium.
-
The resulting chemiluminescence intensity is measured by the detector.
-
The concentration of 2-ME2 is determined by comparing the signal to a calibration curve prepared with standard solutions.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of 2-ME2 is essential for interpreting analytical results in a biological context. 2-ME2 exerts its anti-cancer effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of 2-Methoxyestradiol (2-ME2).
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive determination of 2-methoxyestradiol in pharmaceutical preparations and serum samples using flow injection chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 2-Methoxyestradiol Quantification: A Comparative Guide to Assay Linearity and Range
For researchers, scientists, and drug development professionals engaged in the study of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol with potent anti-angiogenic and anti-tumor properties, accurate quantification is paramount. This guide provides a comparative analysis of various analytical methods for 2-ME2, with a specific focus on the linearity and range of assays utilizing its deuterated internal standard, 2-Methoxyestradiol-d5 (2-ME2-d5). The presented data, compiled from peer-reviewed studies, will aid in the selection of the most appropriate assay for specific research needs.
Performance Comparison of Analytical Methods
The quantification of 2-ME2 in biological matrices presents a significant challenge due to its low physiological concentrations and the presence of isomeric metabolites.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity, often employing 2-ME2-d5 as an internal standard to ensure accuracy.[2][3] The following table summarizes the linearity and range of different analytical methods for 2-ME2 quantification.
| Analytical Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 1 - 100 ng/mL | Not Specified | > 0.99 | [2] |
| LC-MS/MS with Derivatization | Human Serum | 5.0 - 200 pg/mL | 2.5 pg/mL | > 0.997 | [1] |
| LC-MS/MS with HF-LPME | Human Urine | 1.714 - 685.2 pg/mL | 0.14 pg/mL (LOD) | > 0.996 | [4] |
| Flow Injection Chemiluminescence | Pharmaceutical Preparations & Serum | 1.0 x 10⁻⁸ to 1.0 x 10⁻⁶ mol/L | 5.4 x 10⁻⁹ mol/L (LOD) | 0.998 | [5] |
| Radioimmunoassay | Human Serum | Not Specified | 2.4 ± 0.9 pg/tube (Sensitivity) | Not Specified | [6] |
LOD: Limit of Detection HF-LPME: Hollow Fiber Liquid-Phase Microextraction
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are summarized protocols for the key LC-MS/MS-based methods.
LC-MS/MS for 2-Methoxyestradiol in Human Plasma[2]
-
Sample Preparation: Liquid-liquid extraction of 0.3 mL plasma samples (spiked with 2-ME2-d5) with ethyl acetate.
-
Chromatography: Separation on a Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm) with a gradient elution of methanol and water at a flow rate of 0.25 mL/min.
-
Mass Spectrometry: Detection by atmospheric pressure chemical ionization (APCI) MS/MS, monitoring ion transitions m/z 303.1 → 136.8 for 2-ME2 and m/z 308.1 → 138.8 for 2-ME2-d5.
LC-MS/MS with Derivatization for 2-Methoxyestradiol in Human Serum[1]
-
Sample Preparation: Derivatization with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to enhance detection.
-
Chromatography: Optimized liquid chromatography to separate 2-ME2 from its isomers.
-
Mass Spectrometry: Detection using positive electrospray ionization (ESI)-MS/MS. This method allows for the distinction of isomers based on their different fragmentation patterns.
Visualizing the Analytical Workflow and Biological Action
To further elucidate the processes involved in 2-ME2 analysis and its biological effects, the following diagrams are provided.
Caption: A generalized workflow for the quantification of 2-Methoxyestradiol using LC-MS/MS with an internal standard.
Caption: Key signaling pathways affected by 2-Methoxyestradiol, leading to its anti-angiogenic and anti-tumor effects.
References
- 1. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of 2-methoxyestradiol from endometrial cancer patients' urine by LC-MS/MS with hollow fiber liquid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Sensitive determination of 2-methoxyestradiol in pharmaceutical preparations and serum samples using flow injection chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
limit of detection and quantification for 2-Methoxyestradiol
A comprehensive guide to the analytical methods for the quantification of 2-Methoxyestradiol (2-ME2), a promising anti-cancer and anti-angiogenic agent, is essential for researchers and drug development professionals. This guide provides a detailed comparison of the most common analytical techniques used for 2-ME2 detection and quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Analytical Methods
The choice of an analytical method for 2-Methoxyestradiol quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. Mass spectrometry-based methods like LC-MS/MS and GC-MS/MS are generally considered the gold standard for steroid analysis due to their high selectivity and sensitivity. Immunoassays, such as ELISA, offer a higher throughput and are often more cost-effective but may be susceptible to cross-reactivity.
Quantitative Performance Data
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for 2-ME2 using different analytical platforms as reported in various studies and commercial kits.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Plasma | - | 1 ng/mL | [1] |
| Human Serum | - | 2.5 pg/mL | [2] | |
| GC-MS/MS | Plasma | 5.5 pg/mL | - | [3] |
| ELISA | Plasma, Urine, etc. | ~40 pg/mL | - | [4] |
| Serum, Plasma, etc. | 18.75 ng/mL | 31.25 ng/mL | [5][6] |
Note: The reported values can vary significantly between different laboratories and instrument setups. Direct comparison of these values should be made with caution. The sensitivity of mass spectrometry methods can be significantly enhanced through derivatization of the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of 2-ME2 using LC-MS/MS, GC-MS/MS, and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of 2-ME2 in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 0.3 mL of human plasma, add an internal standard (e.g., deuterated 2-ME2).
-
Perform liquid-liquid extraction with 1.5 mL of ethyl acetate.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions [1]
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)
-
Mobile Phase: Gradient elution with methanol and water.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: Room temperature
3. Mass Spectrometry Conditions [1]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MS/MS Transitions:
-
2-ME2: m/z 303.1 → 136.8
-
Internal Standard (2-ME2-d5): m/z 308.1 → 138.8
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another powerful technique for steroid analysis, often requiring derivatization to improve volatility and thermal stability.
1. Sample Preparation [3]
-
Protein Precipitation: Precipitate proteins in the plasma sample.
-
Solid-Phase Extraction (SPE): Isolate the steroids using an appropriate SPE cartridge.
-
Derivatization: Derivatize the extracted steroids with a suitable agent (e.g., trifluoroacetic anhydride) to enhance volatility.
2. GC-MS/MS Conditions [3]
-
Injector: Programmable Temperature Vaporization (PTV) injector for large volume injection.
-
Carrier Gas: Helium
-
Column: Appropriate capillary column for steroid separation.
-
MS Detector: Ion trap mass spectrometer operated in product ion scan mode.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay for the quantification of 2-ME2. The following is a general protocol for a competitive ELISA.[5][6][7]
1. Assay Principle This is a competitive ELISA where 2-ME2 in the sample competes with a fixed amount of labeled 2-ME2 for binding to a limited amount of antibody coated on the microplate. The amount of labeled 2-ME2 bound to the antibody is inversely proportional to the concentration of 2-ME2 in the sample.
2. Assay Procedure
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed concentration of biotin-labeled 2-ME2 to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate solution, which will be converted by HRP to a colored product.
-
Stop the reaction with an acid solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of 2-ME2 in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathway of 2-Methoxyestradiol
2-Methoxyestradiol exerts its anti-cancer effects through multiple mechanisms, primarily by disrupting microtubule dynamics and inhibiting the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[8][9]
Caption: Mechanism of action of 2-Methoxyestradiol.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of 2-ME2 in a plasma sample using LC-MS/MS.
Caption: LC-MS/MS experimental workflow for 2-ME2.
References
- 1. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-ME2(2-Methoxy Estradiol) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. ardentbio.com [ardentbio.com]
- 7. mybiosource.com [mybiosource.com]
- 8. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 9. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for 2-Methoxyestradiol, Featuring 2-Methoxyestradiol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of 2-Methoxyestradiol (2-ME), a promising anti-cancer and anti-angiogenic agent. The focus is on the utilization of 2-Methoxyestradiol-d5 as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, benchmarked against alternative methodologies. The data and protocols presented are compiled from peer-reviewed studies to support informed decisions in preclinical and clinical research.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, especially using LC-MS/MS, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards, such as the deuterated this compound, are considered the gold standard. They share a near-identical chemical structure and physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar matrix effects, leading to superior accuracy and precision.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of 2-Methoxyestradiol. Method 1 employs this compound as the internal standard, while Method 2 utilizes a ¹³C-labeled counterpart, 2-Methoxyestradiol-¹³C₆.
Table 1: Performance Characteristics of LC-MS/MS Methods for 2-Methoxyestradiol Quantification
| Parameter | Method 1: Using this compound | Method 2: Using 2-Methoxyestradiol-¹³C₆ (with derivatization) |
| Linearity Range | 1 - 100 ng/mL[1] | 5.0 - 200 pg/mL[2] |
| Accuracy (% Recovery) | 105 - 108%[1] | 93 - 113%[2] |
| Precision (RSD %) | 3.62 - 5.68%[1] | < 10.0%[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 2.5 pg/mL[2] |
| Internal Standard | This compound[1] | 2-Methoxyestradiol-¹³C₆[2] |
| Sample Matrix | Human Plasma[1] | Human Serum[2] |
| Sample Preparation | Liquid-Liquid Extraction[1] | Solid-Phase Extraction and Derivatization[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the protocols for the two compared LC-MS/MS methods.
Method 1: LC-MS/MS with this compound
This method was developed for the quantitative determination of 2-Methoxyestradiol in human plasma.[1]
Sample Preparation:
-
To 0.3 mL of human plasma, spike with the internal standard, this compound.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with methanol and water.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Mass Spectrometer: Not specified.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).[1]
-
MRM Transitions:
Method 2: High-Sensitivity LC-MS/MS with 2-Methoxyestradiol-¹³C₆ and Derivatization
This method was developed for the highly sensitive quantification of 2-Methoxyestradiol in human serum.[2]
Sample Preparation:
-
To 180 µL of serum, add the internal standard, 2-Methoxyestradiol-¹³C₆.
-
Perform solid-phase extraction using an Oasis® HLB µElution plate.
-
Elute and dry the sample.
-
Derivatize the sample with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to enhance ionization efficiency.
LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Not specified, but capable of separating isomers.
-
Mobile Phase: Not specified.
-
Mass Spectrometer: Not specified, operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific transitions for the MPDNP-derivatized 2-Methoxyestradiol and its ¹³C₆-labeled internal standard are monitored.
Visualizing Workflows and Pathways
To further elucidate the methodologies and the biological context of 2-Methoxyestradiol, the following diagrams are provided.
References
Performance of 2-Methoxyestradiol-d5 Across Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accurate quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of the performance of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated analog of the endogenous estradiol metabolite 2-Methoxyestradiol (2-ME2), across various biological matrices. The use of a stable isotope-labeled internal standard like 2-ME2-d5 is considered the gold standard in quantitative mass spectrometry-based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.
This guide synthesizes available experimental data to offer an objective comparison of 2-ME2-d5 performance in plasma, serum, and urine, and provides an extrapolated outlook for its use in tissue homogenates.
Quantitative Performance Data
The following tables summarize the key performance parameters of analytical methods utilizing this compound as an internal standard for the quantification of 2-Methoxyestradiol.
Table 1: Performance Characteristics of this compound in Human Plasma
| Performance Parameter | Reported Value | Source |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1] |
| Linearity (Range) | 1 - 100 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Accuracy (% Bias) | 5 - 8% | [1] |
| Precision (%RSD) | 3.62 - 5.68% | [1] |
| Internal Standard | This compound | [1] |
Table 2: Performance Characteristics of a Stable Isotope Labeled Internal Standard for 2-Methoxyestradiol in Human Serum
| Performance Parameter | Reported Value | Source |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization | [2] |
| Linearity (Range) | 5.0 - 200 pg/mL | [2] |
| Correlation Coefficient (r²) | > 0.997 | [2] |
| Accuracy (Recovery %) | 93 - 113% | [2] |
| Precision (%RSD) | < 10.0% | [2] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | [2] |
| Stability | Stable for 3 freeze-thaw cycles at -80°C and for 24h at 4°C | [2] |
| Internal Standard | 2-Methoxyestradiol-¹³C₆ | [2] |
Table 3: Performance Characteristics of an Analytical Method for 2-Methoxyestradiol in Human Urine
| Performance Parameter | Reported Value | Source |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization | [3] |
| Linearity (Range) | 0.5 - 500 pg/mL | [3] |
| Correlation Coefficient (r²) | > 0.996 | [3] |
| Limit of Detection (LOD) | 0.14 pg/mL | [3] |
| Expected Performance with 2-ME2-d5 | ||
| Matrix Effect | Potential for ion suppression, effectively compensated by a co-eluting deuterated internal standard.[4][5] | |
| Recovery | Expected to be similar to the analyte and within acceptable limits (typically 80-120%). | |
| Precision (%RSD) | Expected to be ≤15% with the use of a deuterated internal standard.[6] |
Table 4: Expected Performance of this compound in Tissue Homogenates
| Performance Parameter | Expected Performance | Justification |
| Analytical Method | LC-MS/MS following homogenization and extraction. | Standard approach for tissue analysis. |
| Matrix Effect | Higher potential for matrix effects compared to plasma or urine due to complex lipid and protein content. A deuterated internal standard is crucial for accurate quantification. | General knowledge of tissue matrices. |
| Recovery | Dependent on the efficiency of the homogenization and extraction procedure. 2-ME2-d5 will track and correct for losses. | Standard bioanalytical principles. |
| Linearity & Precision | Expected to be within acceptable regulatory limits (e.g., %RSD ≤15%) with a validated method. | Based on typical performance of LC-MS/MS methods with stable isotope labeled internal standards. |
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of analytical performance. Below are representative experimental protocols for the analysis of 2-Methoxyestradiol using a deuterated internal standard in various matrices.
Analysis of 2-Methoxyestradiol in Human Plasma using 2-ME2-d5[1]
-
Sample Preparation:
-
To 0.3 mL of human plasma, add the internal standard this compound.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Zorbax Eclipse C18 column (2.1 x 50 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol and water.
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometry: Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 303.1 → 136.8 for 2-ME2 and m/z 308.1 → 138.8 for 2-ME2-d5.
-
Analysis of 2-Methoxyestradiol in Human Urine (Adapted from methods for estrogen metabolites)[3][6][7]
-
Sample Preparation:
-
To 0.5 mL of urine, add an antioxidant (e.g., ascorbic acid) and the deuterated internal standard (this compound).
-
Perform enzymatic hydrolysis to deconjugate glucuronidated and sulfated metabolites.
-
Extract the analytes using a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic phase and derivatize the residue (e.g., with dansyl chloride) to enhance ionization efficiency.
-
Reconstitute the derivatized sample in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: C18 or a specialized column for steroid separation.
-
Mobile Phase: Gradient elution with an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: MRM of the specific precursor-to-product ion transitions for the derivatized 2-ME2 and 2-ME2-d5.
-
Proposed Protocol for Analysis of 2-Methoxyestradiol in Tissue Homogenates
-
Sample Preparation:
-
Homogenize a known weight of tissue in a suitable buffer.
-
Spike the homogenate with this compound.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction for further cleanup and concentration.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to those used for plasma or urine, with potential modifications to the chromatographic gradient to resolve matrix interferences.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the analysis and mechanism of action of 2-Methoxyestradiol.
References
- 1. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 2-methoxyestradiol from endometrial cancer patients' urine by LC-MS/MS with hollow fiber liquid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Comparative Guide to Deuterated vs. C13-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and precision. While both deuterated (²H) and Carbon-13 (¹³C)-labeled compounds are staples in the field, a closer examination reveals significant performance differences that can impact the reliability of bioanalytical data. This guide provides an objective, data-driven comparison to inform the selection of the most suitable internal standard for your analytical needs.
The ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[1] While both deuterated and ¹³C-labeled standards strive for this ideal, their inherent properties lead to distinct advantages and disadvantages.
Key Performance Parameters: A Head-to-Head Comparison
The choice between a deuterated and a ¹³C-labeled internal standard can significantly influence the outcome of a quantitative assay. The following tables summarize the key performance differences based on experimental data.
Table 1: General Performance Characteristics
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[1][2] This "isotope effect" is more pronounced in liquid chromatography (LC) separations.[1] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1][3] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Metabolic Stability | Deuterium atoms can sometimes be lost or exchanged in solution or under certain mass spectrometry conditions, a phenomenon known as H/D back-exchange.[4] | The ¹³C-label is chemically stable and not prone to exchange.[4][5] | ¹³C-IS offers greater stability, ensuring the integrity of the standard throughout the analytical process. |
| Isotopic Interference ("Cross-Talk") | Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated IS, especially with a small mass difference (e.g., D2-labeled).[6][7] This can lead to non-linear calibration curves at high analyte concentrations.[7] | The natural abundance of ¹³C is lower, reducing the likelihood of significant isotopic overlap from the analyte.[7] | Higher mass-labeled deuterated standards (e.g., D5 or greater) or ¹³C-IS are recommended to minimize isotopic interference.[7] |
Table 2: Impact on Assay Accuracy and Precision
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Supporting Data |
| Accuracy (% Bias) | Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match.[1][8] Another study reported a mean bias of 96.8% with a standard deviation of 8.6%.[1] | Demonstrates improved accuracy. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable quantification.[1] |
| Precision (%CV) | Can be higher due to inconsistent correction for matrix effects. | Use in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[1][9] | The consistent performance of ¹³C-IS leads to improved assay precision. |
Experimental Workflows and Logical Relationships
To better visualize the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the chromatographic behavior of deuterated versus ¹³C-labeled internal standards.
Experimental Protocols
The following are generalized experimental protocols for the evaluation of internal standards in bioanalysis.
Protocol 1: Assessment of Chromatographic Co-elution
Objective: To determine if the internal standard co-elutes with the analyte.
Methodology:
-
Prepare separate solutions of the analyte and the internal standard in a suitable solvent.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Inject each solution onto the LC-MS/MS system.
-
Overlay the chromatograms of the individual components and the mixed solution.
-
Acceptance Criteria: The retention times of the analyte and the internal standard in the mixed solution should be identical for perfect co-elution. For deuterated standards, any shift in retention time should be noted and its potential impact on quantification assessed.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat solution): Analyte and IS in a neat solvent.
-
Set B (Post-extraction spike): Blank matrix is extracted, and then the analyte and IS are added to the final extract.
-
Set C (Pre-extraction spike): Analyte and IS are added to the blank matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and the IS by comparing the peak areas in Set B to those in Set A.
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The CV of the IS-normalized MF across the different lots of matrix should be ≤15%.
Protocol 3: Assessment of Isotopic Purity and Interference
Objective: To determine the isotopic purity of the internal standard and assess potential cross-talk from the analyte.
Methodology:
-
Isotopic Purity:
-
Prepare a dilute solution of the deuterated internal standard.
-
Infuse the solution directly into a high-resolution mass spectrometer (HRMS).
-
Acquire the full scan mass spectrum and determine the relative abundance of the desired labeled isotopologue compared to all other isotopologues.
-
Acceptance Criteria: Isotopic purity should typically be ≥98%.
-
-
Isotopic Interference:
-
Prepare a high-concentration solution of the unlabeled analyte.
-
Analyze the solution and monitor the mass channel of the internal standard.
-
Acceptance Criteria: A significant signal in the internal standard channel indicates isotopic contribution from the analyte and may necessitate the use of a higher mass-labeled standard or mathematical correction.[6][7]
-
Conclusion and Recommendation
While deuterated internal standards can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1][10] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[1][3] For high-stakes analyses where accuracy and reliability are paramount, the investment in ¹³C-labeled internal standards is highly recommended.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-Methoxyestradiol-d5: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Methoxyestradiol-d5 must adhere to stringent safety protocols due to its potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a deuterated form of 2-Methoxyestradiol, an endogenous metabolite of estradiol.[1][2] While the deuteration is primarily for use as a tracer or internal standard in quantitative analysis, the toxicological properties are considered equivalent to the parent compound.[1] 2-Methoxyestradiol has demonstrated antineoplastic and angiogenesis-inhibiting properties.[2] Safety Data Sheets (SDS) for the non-deuterated compound, 2-Methoxyestradiol, classify it as toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is also identified as a suspected carcinogen that may damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure.[3][4] Therefore, handling this compound requires the utmost caution and adherence to established safety procedures for cytotoxic agents.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemotherapy-tested gloves | Nitrile gloves tested according to ASTM D6978-05 are recommended.[5] Double gloving is best practice. |
| Body Protection | Disposable gown | Fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. |
| Eye Protection | Safety goggles or face shield | Goggles should be worn at all times. A full-face shield is required when there is a risk of splashing.[6] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powder form to prevent inhalation.[7] |
Operational Plan: Step-by-Step Handling Procedures
A structured operational plan is critical to minimize the risk of exposure during the handling of this compound. The following workflow outlines the key steps for safe preparation, handling, and cleanup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
